Alrizomadlin

Catalog No.
S516659
CAS No.
1818393-16-6
M.F
C34H38Cl2FN3O4
M. Wt
642.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alrizomadlin

CAS Number

1818393-16-6

Product Name

Alrizomadlin

Molecular Formula

C34H38Cl2FN3O4

Molecular Weight

642.6 g/mol

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AA-115; AA 115; AA115; APG 115; APG115; APG-115.

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

The exact mass of the compound 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid is 641.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alrizomadlin APG-115 mechanism of action MDM2-p53 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The therapeutic effect of Alrizomadlin is based on disrupting a critical cancer-associated regulatory loop.

  • The p53-MDM2 Negative Feedback Loop: In normal cells, the p53 protein is a key tumor suppressor that induces cell cycle arrest and apoptosis in response to cellular stress. MDM2 functions as a primary negative regulator of p53; it binds to p53, inhibits its transcriptional activity, and tags it for proteasomal degradation, thereby maintaining low p53 levels under non-stress conditions [1] [2]. Many cancers exploit this pathway by overexpressing MDM2 to constitutively suppress p53 activity, even in the absence of TP53 mutation [1] [3].
  • Molecular Mimicry: this compound is designed to mimic the three key amino acid residues of p53 (Phe19, Trp23, Leu26) that bind to a deep hydrophobic pocket on the MDM2 protein [1]. By occupying this pocket with high affinity, this compound physically prevents MDM2 from binding to and inactivating p53 [4].
  • Pathway Activation: With the inhibitory interaction blocked, p53 is stabilized and accumulates in the cell nucleus. It then functions as a transcription factor, upregulating the expression of genes involved in cell cycle control (e.g., p21) and apoptosis (e.g., Puma, Bax) [3] [2]. The restoration of this pathway drives cancer cells toward programmed cell death.

The following diagram illustrates the signaling pathway and mechanism of this compound:

G APG115 This compound (APG-115) MDM2 MDM2 Protein APG115->MDM2 Binds & Inhibits Stabilization p53 Stabilization & Accumulation APG115->Stabilization Leads to p53 p53 Protein MDM2->p53 Normally Binds & Inactivates Ubiquitination Ubiquitination & Degradation p53->Ubiquitination Transcription Gene Transcription Stabilization->Transcription p21 p21 Transcription->p21 Bax Bax Transcription->Bax Puma Puma Transcription->Puma Outcomes Cell Cycle Arrest & Apoptosis p21->Outcomes Bax->Outcomes Puma->Outcomes

This compound inhibits MDM2, stabilizing p53 to activate cell cycle arrest and apoptosis genes.

Preclinical & Clinical Evidence

In Vitro and In Vivo Efficacy Preclinical studies demonstrate that this compound effectively activates the p53 pathway and inhibits tumor growth. In chronic lymphocytic leukemia (CLL) models, treatment with this compound led to:

  • Upregulation of p53 Pathway: Increased expression of p53, MDM2, and p21 at both mRNA and protein levels [3].
  • Antitumor Effects: Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase [3].
  • Modulation of Survival Pathways: Suppression of anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1) and inhibition of pro-survival AKT and ERK signaling pathways [3].

Clinical Trial Data A first-in-human Phase I study (2024) in patients with advanced solid tumors established the safety and preliminary efficacy profile [5].

  • Dosage: The maximum tolerated dose was 150 mg, and the Recommended Phase II Dose (RP2D) was set at 100 mg administered every other day for 21 days in a 28-day cycle [5].
  • Efficacy: The clinical trial demonstrated promising antitumor activity, particularly in a biomarker-defined population. The results are summarized below [5]:
Clinical Measure Result in All Patients (n=20) Result in MDM2-amplified & TP53 wild-type patients (n=8)
Objective Response Rate (ORR) 10% (2 patients) 25% (2 patients)
Disease Control Rate (DCR) 50% (10 patients) 100% (8 patients)
Median Progression-Free Survival (PFS) 6.1 months Not Reported (PFS was significantly longer in wild-type vs mutant TP53: 7.9 vs 2.2 months)
  • Safety: The most common grade 3/4 treatment-related adverse events were hematological, including thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [5].

Synergistic Potential

Research indicates that this compound can synergize with other anticancer agents, providing a rationale for combination therapies [3] [6].

  • With BCL-2 Inhibitors: In CLL models, this compound combined with venetoclax (ABT-199) led to enhanced suppression of BCL-2 family anti-apoptotic proteins and significantly increased apoptosis compared to either drug alone [3].
  • With Immunotherapy: this compound can regulate the tumor immune microenvironment. An ongoing Phase II study is combining it with the PD-1 inhibitor pembrolizumab, showing preliminary efficacy in patients who had progressed on prior immunotherapy [5] [6].

Key Experimental Protocols for Research

For scientists seeking to validate these findings, the following methodologies from the cited research can serve as a guide.

1. Assessing Cell Proliferation (MTS Assay)

  • Purpose: To measure the inhibitory effect of this compound on cell proliferation.
  • Procedure: Seed cells in 96-well plates and treat with varying concentrations of this compound. After incubation, add MTS reagent and measure the absorbance at 490 nm using a microplate reader. Calculate the proliferation rate relative to control groups [3].

2. Analyzing Cell Apoptosis (Annexin V/PI Staining)

  • Purpose: To quantify the percentage of cells undergoing apoptosis.
  • Procedure: Harvest cells after drug treatment. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark. Analyze the samples using flow cytometry. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3].

3. Evaluating Drug Synergy (Combination Index)

  • Purpose: To determine if the combination of this compound and another drug (e.g., venetoclax) is synergistic.
  • Procedure: Treat cells with a range of doses for each drug alone and in combination. Use the Compusyn software (or similar tools like Chalice) to compute the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [3].

This compound represents a mechanistically rational and clinically promising approach to targeting cancers dependent on the MDM2-p53 axis. Its development is being accelerated through strategic combinations and biomarker-driven patient selection.

References

what is Alrizomadlin and how does it work

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Alrizomadlin works by disrupting a key mechanism that cancer cells use to evade growth control.

  • The p53 Tumor Suppressor and MDM2: In normal cells, the p53 protein acts as a critical "guardian of the genome," inducing cell cycle arrest or apoptosis (programmed cell death) in response to cellular stress or damage. MDM2 is a natural negative regulator of p53; it binds to p53 and promotes its degradation, keeping p53 levels low in a normal feedback loop [1].
  • MDM2 Exploitation in Cancer: Many cancers with wild-type (non-mutated) TP53 (the gene that encodes p53) exploit this pathway by overexpressing MDM2, which leads to the constant suppression and degradation of functional p53, allowing the cancer cells to survive and proliferate [1].
  • This compound's Role: this compound binds with high affinity to MDM2, blocking its interaction with p53 [2] [3]. This disruption stabilizes the p53 protein, leading to its accumulation and activation within the cell. Reactivated p53 then transcribes its target genes, ultimately triggering cell cycle arrest and apoptosis in cancer cells [1] [3].

The following diagram illustrates this core mechanism and its functional consequences.

G MDM2 MDM2 Interaction Interaction MDM2->Interaction p53_inactive p53 (Inactive, Degraded) p53_inactive->Interaction This compound This compound This compound->Interaction Blocks p53_active p53 (Active, Stabilized) Cell_Arrest Cell Cycle Arrest p53_active->Cell_Arrest Apoptosis Apoptosis p53_active->Apoptosis Interaction->p53_active Disruption

Core mechanism of this compound: blocking the MDM2-p53 interaction to activate p53.

Clinical Trial Data and Efficacy

This compound has demonstrated promising antitumor activity in clinical trials, both as a single agent and in combination with other therapies.

Cancer Type Regimen Key Efficacy Findings (as of 2025 data) Citation
Advanced Solid Tumors (Phase I) This compound Monotherapy ORR: 10% (2/20); DCR: 60% (12/20). Efficacy was significantly higher in tumors with MDM2 amplification and wild-type TP53 (ORR: 25%, DCR: 100%). [1]
Adenoid Cystic Carcinoma (ACC) This compound Monotherapy ORR: 16.7%; DCR: 100%. [4]
Malignant Peripheral Nerve Sheath Tumor (MPNST) This compound + PD-1 Inhibitor (Toripalimab) Two patients achieved confirmed partial response (PR) with prolonged progression-free survival (PFS) of 60+ and 96+ weeks. [4]
Biliary-Tract Cancer (BTC) & Liposarcoma (LPS) This compound + PD-1 Inhibitor (Toripalimab) BTC: ORR 16.7%, DCR 100%. LPS: ORR 16.7%, DCR 66.7%. [4]

Key Experimental Findings from Preclinical and Clinical Studies

Clinical Trial Design and Patient Monitoring

A first-in-human Phase I study established the safety profile and recommended dose. Key methodologies included [1]:

  • Study Design: Open-label, dose-escalation and expansion trial (CTR20170975) using a "3 + 3" design.
  • Dosing Schedule: Oral administration within 30-60 minutes after a meal, every other day for 21 days in a 28-day cycle.
  • Endpoints: Primary endpoints were safety, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy per RECIST 1.1.
  • Pharmacodynamic Biomarker: Plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were measured as a biomarker indicative of p53 pathway activation [1].
Key Preclinical Combination Study

A 2025 study investigated this compound with bortezomib (a proteasome inhibitor) in cervical cancer models, providing a template for combination protocol design [3]:

  • In Vitro Assays:
    • Cell Viability: Assessed using the MTS assay.
    • Apoptosis: Quantified by Annexin V/PI staining and flow cytometry.
    • Synergy Calculation: The Combination Index (CI) was calculated using CompuSyn software (CI < 0.7 indicates synergy).
    • Protein & Gene Expression: Western blotting and quantitative RT-PCR to analyze changes in p53, p21, BCL-2 family proteins, and MAPK/AKT pathway components.
  • In Vivo Model:
    • Xenograft Model: Established by subcutaneously injecting HeLa cells into female Balb/C nude mice.
    • Histological Analysis: Tumor tissues were analyzed via H&E staining, immunohistochemistry (IHC) for p21 and BCL-2, and immunofluorescence for Ki-67 (proliferation) and TUNEL (apoptosis).

The clinical development path and key combination strategies are summarized in the diagram below.

G cluster_clinical Clinical Development Path This compound This compound Phase1 Phase I: Dose Finding This compound->Phase1 PD1_Inhibitor PD-1 Inhibitor Phase2_Combo Phase II: Combination Therapy PD1_Inhibitor->Phase2_Combo Bortezomib Bortezomib Preclinical Preclinical Evidence Bortezomib->Preclinical Other_Combos Other Investigated Combinations (e.g., KRAS inhibitors, MEK inhibitors) Other_Combos->Preclinical Phase2_Mono Phase II: Monotherapy Phase1->Phase2_Mono Phase1->Phase2_Combo Orphan_Designations Multiple Orphan & Rare Pediatric Disease Designations Preclinical->Phase2_Combo

This compound clinical development pathway and key combination strategies.

Safety and Tolerability Profile

The safety data from clinical trials indicates a manageable safety profile with defined hematological toxicities.

  • Most Common Grade 3/4 TRAEs (Phase I, Monotherapy): Thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [1].
  • Combination Therapy (with Toripalimab): In patients receiving this compound 150 mg, 44.4% experienced Grade 3 or higher TRAEs, with 29.6% reporting treatment-related serious adverse events (SAEs) [4].
  • Dose-Limiting Toxicity (DLT): Thrombocytopenia and febrile neutropenia were observed at a 200 mg dose, establishing the maximum tolerated dose (MTD) at 150 mg and the recommended Phase II dose (RP2D) at 100 mg [1].

This compound represents a promising targeted therapy for cancers with wild-type p53. Its ability to restore p53 function and synergize with other agents like immunotherapies and proteasome inhibitors supports its continued clinical development across a range of solid tumors and hematologic malignancies.

References

Alrizomadlin first-in-human phase I study results

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Efficacy Results (Phase I Study)

Metric Overall Population (n=20) MDM2-amplified & TP53 Wild-Type Subgroup (n=8)
Objective Response Rate (ORR) 10% (2 patients with Partial Response) [1] 25% (2 patients with Partial Response) [1]
Disease Control Rate (DCR) 60% (12 patients with Stable Disease or better) [1] 100% (8 patients with Stable Disease or better) [1]
Median Progression-Free Survival (PFS) 6.1 months (95% CI: 1.7 - 10.4) [1] Data not explicitly stated for subgroup
PFS: TP53 Wild-Type vs. Mutant 7.9 months vs. 2.2 months (P < 0.001) [1] Not Applicable

Experimental Protocol & Study Details

Here is a detailed breakdown of the study's methodology and safety findings.

Study Design & Patient Population [2]
  • Trial Design: Single-arm, open-label, Phase I study, conducted in two parts: dose escalation (using a "3 + 3" design) and dose expansion.
  • Patients: Adults with histologically confirmed, locally advanced, or metastatic solid tumors who had progressed on standard treatment or lacked effective therapies.
  • Intervention: Alrizomadlin was administered orally, once every other day, for 21 days followed by 7 days off (28-day cycle), until disease progression or intolerable toxicity.
Dosage and Safety Profile
  • Recommended Phase II Dose (RP2D): 100 mg [1] [2].
  • Maximum Tolerated Dose (MTD): 150 mg [1].
  • Most Common Grade 3/4 Treatment-Related Adverse Events (AEs): The table below lists the incidence of key hematological toxicities [1].
Adverse Event Incidence (Grade 3/4)
Thrombocytopenia 33.3%
Lymphocytopenia 33.3%
Neutropenia 23.8%
Anemia 23.8%
  • Dose-Limiting Toxicity (DLT): One patient in the 200 mg cohort experienced thrombocytopenia and febrile neutropenia [1].
Pharmacokinetics & Pharmacodynamics (PK/PD)
  • Pharmacokinetics: this compound demonstrated approximately linear pharmacokinetics within the 100 mg to 200 mg dose range [1].
  • Pharmacodynamics: Increased plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were observed, serving as a biomarker indicative of successful p53 pathway activation [1].

The mechanism of action and PK/PD relationship of this compound can be visualized in the following pathway diagram, created using Graphviz per your requirements.

Alrizomadlin_Mechanism This compound This compound MDM2 MDM2 This compound->MDM2 Binds & Inhibits p53_Inactive p53 (Inactive, Degraded) MDM2->p53_Inactive Promotes Degradation p53 p53 p53_Active p53 (Active) p53->p53_Active Stabilizes CellCycle_Appptosis Cell Cycle Arrest & Apoptosis p53_Active->CellCycle_Appptosis

This compound inhibits MDM2 to activate p53 tumor suppressor function

The experimental workflow for the clinical trial's pharmacokinetic and safety analysis is outlined below.

PK_PD_Workflow Start Patient Enrollment & This compound Administration PK_Analysis Pharmacokinetic (PK) Analysis Start->PK_Analysis Plasma Sampling PD_Biomarker PD Biomarker Assessment: Plasma MIC-1 Levels Start->PD_Biomarker Indicates p53 Activation Safety Safety Monitoring: CTCAE Grading Start->Safety Monitor AEs & DLTs Efficacy Efficacy Evaluation: Tumor Assessment (RECIST 1.1) Start->Efficacy Imaging every 8 weeks

Workflow for clinical trial PK, PD, safety, and efficacy analyses

Future Directions and Conclusion

  • Promising Activity: The study concluded that this compound has an acceptable safety profile and shows promising antitumor activity, especially in tumors with MDM2 amplification and wild-type TP53 [1].
  • Immunotherapy Combination: The drug's ability to modulate the tumor immune microenvironment supports its ongoing investigation in combination with immune checkpoint inhibitors (e.g., pembrolizumab), showing promise in reversing immunotherapy resistance [2].
  • Recent Data: More recent Phase II data presented at the 2025 ASCO Annual Meeting further supports this compound's potential, showing a 100% disease control rate as a monotherapy in adenoid cystic carcinoma and prolonged responses in combination with a PD-1 inhibitor for other solid tumors [3].

References

Comprehensive Technical Guide: MDM2-p53 Pathway Inhibition in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the MDM2-p53 Pathway

The p53 tumor suppressor protein, often referred to as "the guardian of the genome," is a critical transcription factor that regulates fundamental cellular processes including cell cycle arrest, DNA repair, apoptosis, and senescence. As the most frequently mutated gene in human cancer, TP53 abnormalities occur in approximately 50% of all malignancies, making it a paramount target for therapeutic development. The murine double minute 2 (MDM2) protein serves as the primary negative regulator of p53, functioning through a finely-tuned negative feedback loop that controls both p53 activity and stability. This intricate regulatory system represents one of the most promising targets for novel cancer therapeutics, particularly for tumors retaining wild-type p53 function.

The MDM2-p53 interaction forms a critical regulatory circuit in cellular homeostasis. Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation through E3 ubiquitin ligase activity. This maintains p53 at low levels in unstressed cells. However, in response to various stress signals including DNA damage, hypoxia, and oncogene activation, post-translational modifications to both proteins disrupt their interaction, leading to p53 stabilization and activation. In cancers with wild-type TP53, tumor cells often exploit MDM2 overexpression to effectively neutralize p53's tumor suppressor function, creating a dependency on this interaction that can be therapeutically targeted.

Molecular Mechanisms of the MDM2-p53 Interaction

Structural Basis of the Interaction

The molecular interaction between MDM2 and p53 involves precise structural complementarity that has been extensively characterized through crystallographic studies. The MDM2 protein contains several functional domains: an N-terminal p53-binding domain, a central acidic domain, a zinc finger region, and a C-terminal RING domain that confers E3 ubiquitin ligase activity. The p53 protein is organized into several functional domains including two N-terminal transactivation domains (TAD1 and TAD2), a central sequence-specific DNA-binding domain (DBD), and a C-terminal oligomerization domain.

The primary interaction interface involves the N-terminal hydrophobic pocket of MDM2 and the transactivation domain (TAD1) of p53. Structural analyses have revealed that three critical residues on p53—Phe19, Trp23, and Leu26—form an amphipathic α-helix that inserts deeply into the hydrophobic binding cleft on MDM2. These three amino acids contribute disproportionately to the binding energy and represent the key "hot spot" for inhibitor development. The MDM2 binding pocket is composed of 14 primarily hydrophobic amino acids: Leu54, Leu57, Ile61, Met62, Tyr67, Gln72, Val75, Phe86, Phe91, Val93, His96, Ile99, Tyr100, and Ile101. This well-defined interaction surface, though involving large protein-protein interfaces, contains a distinct druggable pocket that can be targeted by small molecules.

G DNA_damage DNA Damage Stress Signals p53_induction p53 Induction & Stabilization DNA_damage->p53_induction MDM2_transcription MDM2 Gene Transcription p53_induction->MDM2_transcription p53_targets p53 Target Gene Activation p53_induction->p53_targets MDM2_protein MDM2 Protein Synthesis MDM2_transcription->MDM2_protein p53_MDM2_complex p53-MDM2 Complex Formation MDM2_protein->p53_MDM2_complex p53_ubiquitination p53 Ubiquitination & Degradation p53_MDM2_complex->p53_ubiquitination p53_ubiquitination->p53_induction Negative Feedback Cell_cycle_arrest Cell Cycle Arrest p53_targets->Cell_cycle_arrest Apoptosis Apoptosis p53_targets->Apoptosis Inhibitor MDM2-p53 Inhibitor Inhibitor->p53_MDM2_complex Blocks Interaction

Figure 1: The MDM2-p53 Regulatory Circuit and Inhibitor Mechanism. This diagram illustrates the negative feedback loop between p53 and MDM2, and how small-molecule inhibitors disrupt this interaction to activate p53-mediated tumor suppression.

Regulatory Dynamics and Feedback Control

The MDM2-p53 pathway operates as a tightly regulated negative feedback loop with sophisticated control mechanisms. Upon activation, p53 transcriptionally upregulates MDM2 expression, creating an autoregulatory circuit that limits the duration and intensity of p53 activity. This feedback mechanism allows the system to function as a biological oscillator under certain stress conditions, producing pulsatile dynamics of p53 activation that may encode information about stress type and severity. Mathematical modeling of this feedback loop has demonstrated its capacity to generate diverse output behaviors—including steady states and oscillations—in response to different stress inputs, providing a potential mechanism for stress-specific response patterning.

The regulatory complexity is enhanced by the presence of MDMX (MDM4), a structural homolog of MDM2 that also binds p53 and inhibits its transcriptional activity. While MDMX lacks robust E3 ubiquitin ligase activity, it forms heterodimers with MDM2 through their RING domains and enhances p53 ubiquitination. This partnership creates an additional layer of regulation, with both proteins serving as non-redundant negative regulators of p53. The MDM2-p53-MDMX network responds to various stress signals through post-translational modifications including phosphorylation, acetylation, and ubiquitination, which modulate the affinity of these interactions and determine the functional outcome.

Therapeutic Strategies for p53 Pathway Activation

Classification by p53 Status

Therapeutic approaches to target the MDM2-p53 pathway are fundamentally determined by the p53 status in tumor cells, necessitating distinct strategies for different genetic contexts:

Table 1: Therapeutic Strategies Based on p53 Status

p53 Status Prevalence in Cancer Therapeutic Approach Representative Agents
Wild-type p53 ~50% of cancers MDM2-p53 interaction inhibitors Nutlins, RG7112, RG7388, AMG232, APG-115
p53 Missense Mutations ~30-40% of cancers Reactivation of mutant p53 APR-246, COTI-2, STIMA-1
p53 Aggregation Mutations Subset of p53 mutations Inhibition of amyloid aggregation ReACp53
MDM2 Amplification 5-7% of cancers (up to 90% in dedifferentiated LPS) MDM2 inhibitors All MDM2-p53 antagonists

For tumors with wild-type p53, the predominant strategy involves developing small-molecule inhibitors that disrupt the p53-MDM2 interaction. These compounds function by binding to the p53-binding pocket on MDM2, thereby preventing MDM2 from engaging p53 and facilitating p53 stabilization and activation. This approach is particularly relevant in cancers with MDM2 amplification or overexpression, where p53 function is suppressed despite the presence of a wild-type protein.

For cancers harboring p53 mutations, therapeutic strategies focus on compounds that restore wild-type conformation and function to mutant p53 proteins. The first such compound, CP-31398, demonstrated that small molecules could stabilize the wild-type conformation of p53 under denaturing conditions, though its development was halted due to nonspecific toxicity. More recently, APR-246 (PRIMA-1MET) has shown promise in clinical trials by forming adducts with thiol groups in mutant p53, inducing conformational changes that restore function. Additionally, for specific mutations that promote p53 aggregation into amyloid structures, ReACp53 has been developed to inhibit amyloid formation and restore p53 function in high-grade serous ovarian carcinomas.

Alternative Approaches for Mutant p53

Beyond direct reactivation, several alternative strategies have emerged for targeting mutant p53-driven cancers:

  • Hsp90 inhibitors: Prevent chaperone binding to mutant p53, promoting its degradation
  • HDAC inhibitors: Disrupt the HDAC6/Hsp90/mutant p53 complex
  • Statins: Inhibit mutp53-DNAJA1 interaction, inducing CHIP-dependent degradation
  • Gambogic acid: Disrupts mutp53/Hsp90 complex and promotes CHIP-mediated degradation
  • Spautin-1: Inhibits macroautophagy and induces partner-mediated autophagy of mutant p53

These approaches leverage the inherent instability of many p53 mutants and the cellular machinery that manages protein folding and quality control, providing alternative routes to target p53-mutant cancers.

Clinical Development of MDM2-p53 Inhibitors

MDM2-p53 Inhibitors in Clinical Trials

The development of small-molecule MDM2-p53 inhibitors has progressed significantly over the past two decades, with multiple compounds entering clinical trials across various cancer types. These inhibitors employ diverse chemical scaffolds designed to mimic the three critical hydrophobic residues of p53 that interact with MDM2.

Table 2: MDM2-p53 Inhibitors in Clinical Development

Compound Chemical Class Development Status Key Clinical Findings
RG7112 Cis-imidazoline Phase I (First clinical MDM2 inhibitor) Dose-dependent p53 activation; hematological toxicity [1]
Alrizomadlin (APG-115) Pyrrolidine Phase II 16.7% ORR in ACC; 100% DCR in ACC; combination with PD-1 inhibitors [2]
BI 907828 Diazepinone Phase I/II (Brightline-1) Dual mechanism: direct tumor cell targeting + immune modulation [3]
Milademetan Imidazopyrrolidine Phase II (MANTRA-2) Activity in MDM2-amplified tumors; TP53 clonal hematopoiesis observed [4]
AMG 232 Piperidinone Phase I/II Potent nanomolar-range inhibitor; evaluation in sarcomas and other solid tumors [1]
HDM201 Imidazopyrrolidine Phase I/II Differentiated dosing schedules; activity in liposarcoma and other malignancies [1]
Clinical Efficacy and Safety Findings

Recent clinical data demonstrate the potential of MDM2 inhibitors across various tumor types. In a Phase II study of This compound (APG-115) presented at ASCO 2025, monotherapy demonstrated an objective response rate (ORR) of 16.7% and a disease control rate (DCR) of 100% in patients with advanced adenoid cystic carcinoma (ACC). In combination with the PD-1 inhibitor toripalimab, this compound showed activity in biliary tract cancer (BTC) with 16.7% ORR and 100% DCR, and in liposarcoma (LPS) with 16.7% ORR and 66.7% DCR. Notably, two patients with malignant peripheral nerve sheath tumor (MPNST) achieved confirmed partial responses with prolonged progression-free survival of 60+ and 96+ weeks, respectively [2].

The safety profile of MDM2 inhibitors has been characterized by dose-dependent hematological toxicity, which represents an on-target effect of p53 activation in hematopoietic stem and progenitor cells. In the this compound study, monotherapy was associated with grade 3 or higher treatment-related adverse events (TRAEs) in 33.3% of patients, while the combination therapy showed a higher incidence of 44.4% at the 150 mg dose level. Treatment-related serious adverse events (SAEs) occurred in 12.5% and 29.6% of patients in the monotherapy and combination arms, respectively [2].

A significant safety concern emerging from recent research is the association between MDM2 inhibition and the development of TP53-mutated clonal hematopoiesis. A 2025 case report described a patient with MDM2-amplified ACC who developed persistent pancytopenia following milademetan treatment, associated with 20 distinct pathogenic TP53 mutations in peripheral blood and bone marrow. These mutations persisted for over a year after drug discontinuation and were not detected in drug-resistant tumor tissue, suggesting selective pressure on hematopoietic stem cells rather than tumor evolution. Analysis of four additional patients revealed that longer treatment duration strongly correlated with a higher number of TP53 mutations, highlighting a potential long-term risk of MDM2 inhibitor therapy [4].

Experimental Protocols for MDM2-p53 Inhibitor Development

Computational Screening Approaches

The discovery of novel MDM2-p53 inhibitors has been greatly facilitated by structure-based drug design approaches. The following protocol outlines a comprehensive virtual screening strategy for identifying novel MDM2-p53 interaction inhibitors:

  • Target Preparation: Obtain the crystal structure of MDM2 (e.g., PDB ID: 3JZK) from the Protein Data Bank. Remove solvent molecules and add hydrogen atoms using molecular modeling software such as MOE. Assign partial charges using the MMFF94× force field and define the binding pocket based on the cocrystallized inhibitor [5].

  • Pharmacophore Modeling: Create a pharmacophore model based on the cocrystallized MDM2 inhibitor, typically including three key features: one aromatic, one hydrophobic, and one hydrophobic/aromatic feature. Validate the model using known MDM2 inhibitors to ensure it captures essential interaction motifs [5].

  • Compound Library Preparation: Acquire a commercial drug-like ligand library (e.g., TimTec Compound Libraries, containing ~582,474 compounds). Filter compounds based on Veber's rules and Lipinski's Rule of Five: molecular weight ≤500 Da, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10, logP ≤5, polar surface area ≤140 Ų, and rotatable bonds ≤10 [5].

  • Virtual Screening Workflow:

    • Pharmacophore Screening: Screen the filtered compound library against the pharmacophore model, retaining only compounds that satisfy all three pharmacophoric features.
    • Docking Studies: Perform molecular docking using a multi-step protocol:
      • Standard precision (SP) docking to generate initial poses
      • Extra precision (XP) docking for refined binding assessment
    • Visual Inspection: Manually examine top-ranked ligands for optimal binding modes and pocket filling characteristics.
    • Compound Selection: Select candidates for in vitro testing based on docking scores and binding interactions.
Biological Assessment Protocols
5.2.1 MDM2-p53 Interaction ELISA

The following protocol provides a standardized method for evaluating inhibitor potency in disrupting the MDM2-p53 interaction:

  • Coating: Dispense 100 μL capture antibody (prepared in coating buffer) into 96-well high-binding polystyrene microtiter plates. Seal plates and incubate overnight at room temperature [5].

  • Blocking: Aspirate coating solution and add 200 μL blocking buffer per well. Seal and incubate for at least 1 hour at room temperature. Aspirate blocking solution [5].

  • Standard and Sample Preparation:

    • Prepare p53 standard in assay buffer from 20× stock (1 μg/mL).
    • Pipette standards and samples into appropriate wells, with 50 μL assay buffer in blank wells.
    • Seal plate and incubate on plate shaker for 1 hour at room temperature.
    • Prepare MDM2 standard in assay buffer from 20× stock (0.32 μg/mL).
    • Add 5 μL DMSO, samples, or control inhibitor (e.g., Nutlin-3a) to MDM2 standard.
  • Inhibition Reaction: Mix samples thoroughly and incubate for 1 hour at room temperature. Add 50 μL of MDM2 mixtures to appropriate wells and incubate on plate shaker for 1 hour at room temperature [5].

  • Detection and Visualization:

    • Wash plates four times with 400 μL wash buffer per well.
    • Add diluted MDM2 detection antibody to all wells except blanks.
    • Incubate sealed plate on shaker for 1 hour at room temperature.
    • Repeat washing step.
    • Add 100 μL diluted streptavidin-horseradish peroxidase conjugate to all wells except blanks.
    • Incubate sealed plate on shaker for 1 hour at room temperature.
    • Repeat washing step.
    • Add 100 μL substrate solution to each well and incubate for 10-30 minutes.
    • Add 100 μL stop solution and measure absorbance at 450 nm.
5.2.2 Cell-Based Assays
  • Cell Viability Assays: Evaluate antiproliferative effects using assays such as MTT or CellTiter-Glo in cancer cell lines with wild-type TP53 (e.g., SJSA-1, HCT116) and mutant TP53 (e.g., MDA-MB-435, SW480) as controls. Treat cells with serial dilutions of inhibitors for 72-96 hours and measure viability. Calculate IC50 values to determine potency and selectivity for wild-type p53 cells [1].

  • Western Blot Analysis: Assess p53 pathway activation by measuring protein levels of p53, p21, and MDM2. Treat cells with inhibitors for 12-24 hours, prepare cell lysates, and perform immunoblotting. Look for dose-dependent increases in p53 and p21 levels, indicating successful pathway activation [1].

  • Quantitative PCR: Measure mRNA expression of p53 target genes (p21, MDM2, PUMA, BAX) after 6-12 hours of inhibitor treatment to confirm transcriptional activation [6].

  • Cell Cycle Analysis: Evaluate cell cycle distribution using propidium iodide staining and flow cytometry after 24-48 hours of treatment. MDM2 inhibitors typically induce G1 and/or G2 cell cycle arrest in sensitive cells [7].

  • Apoptosis Assays: Assess induction of apoptosis using Annexin V staining, caspase-3/7 activation assays, or PARP cleavage analysis after 48-72 hours of treatment [8].

Clinical Translation and Future Perspectives

Current Clinical Challenges

Despite promising preclinical activity, the clinical development of MDM2-p53 inhibitors faces several significant challenges:

  • Hematological Toxicity: The dose-limiting hematological toxicity observed with MDM2 inhibitors represents a fundamental challenge for this class of drugs. As p53 activation in hematopoietic stem and progenitor cells induces cell cycle arrest and apoptosis, this on-target, off-tumor effect necessitates intermittent dosing schedules and careful hematological monitoring [1] [4].

  • TP53 Clonal Hematopoiesis: Emerging evidence suggests that MDM2 inhibition can promote the expansion of TP53-mutated hematopoietic clones, potentially increasing the risk of subsequent myeloid malignancies. This recently recognized safety concern warrants careful long-term monitoring in clinical trials and consideration in risk-benefit assessments [4].

  • Tumor Resistance Mechanisms: Primary and acquired resistance to MDM2 inhibitors can occur through various mechanisms, including TP53 mutations, MDMX overexpression, and alterations in downstream signaling components. The development of TP53 mutations during treatment represents a particularly challenging resistance mechanism that may limit long-term efficacy [4].

  • Patient Selection Strategies: Optimal patient selection remains challenging. While MDM2 amplification identifies a population more likely to respond, not all MDM2-amplified tumors respond to therapy. Development of robust biomarkers beyond MDM2 amplification status is needed to better identify susceptible tumors [3].

Novel Therapeutic Strategies and Future Directions

Several innovative approaches are being explored to overcome current limitations and enhance the therapeutic potential of MDM2-p53 targeting:

  • Combination Therapies: Rational combination strategies represent the most promising approach to enhance efficacy and overcome resistance. Preclinical and early clinical data support combinations with:

    • PD-1/PD-L1 inhibitors: p53 activation promotes immunogenic cell death and enhances T-cell infiltration, potentially synergizing with immune checkpoint blockade [2] [3].
    • Targeted therapies: Combinations with kinase inhibitors, Bcl-2 inhibitors, and other pathway-specific agents may enhance antitumor activity through complementary mechanisms.
    • Conventional chemotherapy: Sequential or concurrent administration with DNA-damaging agents may leverage p53 activation to enhance apoptosis.
  • MDM2 Degraders: The development of PROTAC (Proteolysis Targeting Chimera) molecules that target MDM2 for degradation represents an emerging alternative to traditional inhibitors. This approach may provide more complete pathway inhibition and overcome some resistance mechanisms.

  • Dual MDM2/MDMX Inhibitors: Given the complementary roles of MDM2 and MDMX in p53 regulation, compounds that simultaneously inhibit both proteins may demonstrate enhanced efficacy compared to selective MDM2 inhibitors.

  • Bifunctional Compounds: Molecules designed to simultaneously target MDM2 and other relevant cancer pathways may provide synergistic activity and reduce the development of resistance.

Conclusion

The targeted inhibition of the MDM2-p53 interaction represents a promising therapeutic strategy for cancers with wild-type TP53, particularly those with MDM2 amplification. Significant progress has been made in developing diverse chemical classes of small-molecule inhibitors, with multiple compounds advancing to clinical trials. Recent clinical data demonstrate encouraging antitumor activity in selected malignancies, including adenoid cystic carcinoma, liposarcoma, and malignant peripheral nerve sheath tumors.

However, challenges remain, including dose-limiting hematological toxicity, the emergence of TP53-mutated clonal hematopoiesis, and the development of resistance mechanisms. Future success will likely depend on optimized dosing strategies, rational combination approaches, improved patient selection biomarkers, and the development of next-generation compounds with enhanced therapeutic indices. As clinical research advances, MDM2-p53 inhibitors hold substantial promise for delivering targeted, effective therapy to defined patient populations with limited treatment options.

References

Efficacy and Safety Profile of Alrizomadlin

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the quantitative data on Alrizomadlin's performance, including efficacy outcomes, survival data, and safety profile from clinical trials.

Efficacy Parameter Overall Population (n=20) MDM2-amplified / TP53 Wild-type Subgroup (n=8)
Overall Response Rate (ORR) 10% (2 patients) [1] [2] 25% (2 patients) [1] [2]
Disease Control Rate (DCR) 60% (12 patients) [1] [2] 100% (8 patients) [1] [2]
Stable Disease (SD) 50% (10 patients) [1] [2] 75% (6 patients) [1] [2]
Survival & Dose Result
Median Progression-Free Survival (PFS) 6.1 months (95% CI, 1.7-10.4) [1] [2]
PFS (TP53 Wild-type) 7.9 months [1] [2]
PFS (TP53 Mutant) 2.2 months [1] [2]
Recommended Phase II Dose (RP2D) 100 mg every other day for 21 days, followed by 7 days off [1] [2]
Safety Profile (Grade 3/4 TRAEs) Incidence
Thrombocytopenia 33.3% [1] [2]
Lymphocytopenia 33.3% [1] [2]
Neutropenia 23.8% [1] [2]
Anemia 23.8% [1] [2]

Mechanism of Action & Signaling Pathway

This compound is a novel, orally bioavailable small-molecule that acts as a potent and selective antagonist of the p53-MDM2 interaction [1]. Its mechanism restores the tumor-suppressor function of p53.

G Stress Cellular Stress (DNA Damage, Oncogenic) p53_inactive p53 (Wild-Type) (Inactive, Bound to MDM2) Stress->p53_inactive p53_active p53 Protein (Stabilized & Activated) p53_inactive->p53_active Released and Stabilized MDM2 MDM2 Oncogene (Amplified in some tumors) MDM2->p53_inactive Binds and Degrades This compound This compound (APG-115) This compound->MDM2 Inhibits GeneTranscription Transcription of p53 Target Genes p53_active->GeneTranscription Outcomes Cell Cycle Arrest Apoptosis (Cell Death) GeneTranscription->Outcomes

This compound inhibits MDM2, activating p53 to trigger antitumor responses.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key methodologies from the clinical studies.

Phase I Monotherapy Study Design (NCT03611868)

This first-in-human phase I trial was a single-arm, open-label study consisting of a dose escalation part (using a "3 + 3" design) and a dose expansion part [1].

  • Patient Population: Adults with histologically confirmed, locally advanced or metastatic solid tumors who had progressed on or were ineligible for standard treatment. An ECOG performance status of 0 or 1 was required [1].
  • Dosing Regimen: this compound was administered orally within 30-60 minutes after a meal. The established regimen was 100 mg every other day for 21 days, followed by 7 days off, in a 28-day cycle. Treatment continued until disease progression or intolerable toxicity [1].
  • Endpoint Assessments:
    • Safety: Monitored throughout the cycle. Adverse events were graded according to NCI CTCAE v4.03. Dose-limiting toxicities (DLTs) were specifically evaluated in the first 28-day cycle [1].
    • Tumor Response: Assessed by investigators using RECIST 1.1 criteria. Tumor imaging scans were performed every 8 weeks to determine objective response and progression [1].
    • Pharmacodynamics: Plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were measured as a biomarker indicative of p53 pathway activation [1].
Phase II Combination Therapy Study Design

A phase II study investigated this compound in combination with the anti-PD-1 immune checkpoint inhibitor, Pembrolizumab [3].

  • Patient Population: Patients with various advanced solid tumors, including specific cohorts for immuno-oncologic (IO) drug-resistant malignancies such as melanoma, non-small cell lung cancer (NSCLC), and liposarcoma [3].
  • Dosing Regimen: The recommended phase II dose (RP2D) for this compound in combination was 150 mg taken orally once daily for two consecutive weeks, followed by one week off, in a 21-day cycle. Pembrolizumab was administered at 200 mg via a 30-minute intravenous infusion on Day 1 of each cycle [3].
  • Endpoint Assessments:
    • The primary endpoint was Objective Response Rate (ORR) as per both RECIST 1.1 and immune-related RECIST (iRECIST) criteria [3].
    • The study particularly evaluated the potential of the combination to overcome resistance to PD-1/PD-L1 inhibitors [3].

Future Research Directions

The data support several promising avenues for further development:

  • Targeted Patient Selection: The superior efficacy in MDM2-amplified/TP53 wild-type tumors (like dedifferentiated liposarcoma) strongly supports a precision medicine approach for these populations [1].
  • Combination with Immunotherapy: Preclinical and clinical data suggest this compound can modulate the tumor immune microenvironment and overcome resistance to checkpoint inhibitors [1]. The combination with Pembrolizumab has shown a 24.1% ORR in IO-resistant melanoma, warranting expanded studies [3].
  • Exploration in Other Cancers: Investigating its activity in other tumor types harboring MDM2 amplification or wild-type TP53, such as certain sarcomas, is a logical next step [1] [4].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Alrizomadlin (APG-115) is a novel, orally active small molecule inhibitor that selectively disrupts the interaction between mouse double minute 2 homolog (MDM2) and p53 tumor suppressor protein. The MDM2-p53 interaction represents a critical therapeutic target in oncology, as MDM2 functions as a key negative regulator of p53 activity through a feedback loop that promotes p53 degradation. In numerous cancers, particularly those retaining wild-type TP53, MDM2 amplification or overexpression effectively neutralizes p53's tumor suppressor function without requiring TP53 gene mutations. This compound binds to MDM2 with high affinity (half maximal inhibitory concentration = 3.8 ± 1.1 nM), stabilizing p53 and restoring its transcriptional activity, thereby inducing cell cycle arrest and apoptosis in susceptible tumor cells [1].

Recent evidence also indicates that this compound modulates the tumor immune microenvironment, potentially enhancing T-cell-mediated antitumor immunity and creating opportunities for synergistic combinations with immune checkpoint inhibitors. This dual mechanism—direct tumor cell apoptosis and immune modulation—positions this compound as a promising therapeutic agent across multiple solid tumor types, particularly those with MDM2 amplification or wild-type TP53 status [1].

Recommended Phase II Dose (RP2D) and Administration

The RP2D for this compound was established through a phase I dose-escalation study (CTR20170975) following a classical "3 + 3" design in patients with advanced solid tumors. The study determined the following dosing parameters:

Monotherapy RP2D
  • Dose: 100 mg administered orally every other day (q.o.d.)
  • Schedule: 21 days of treatment followed by 7 days of rest (28-day cycle)
  • Administration: Within 30 minutes to 1 hour after a normal dietary meal [1]
Combination Therapy Dose
  • Dose: 150 mg this compound with PD-1 inhibitor toripalimab
  • Schedule: Similar 21 days on/7 days off schedule (specific toripalimab dosing per manufacturer guidelines) [2]

Table 1: Established Dosing Regimens for this compound

Regimen Dose Schedule Cycle Length Food Guidance
Monotherapy 100 mg Every other day for 21 days 28 days Take within 30-60 minutes after a meal
Combination with PD-1 inhibitor 150 mg Every other day for 21 days 28 days Take within 30-60 minutes after a meal

The maximum tolerated dose (MTD) was established at 150 mg, with the RP2D set at 100 mg based on improved long-term tolerability while maintaining efficacy. Dose reduction to 100 mg from the initial 200 mg starting dose was necessary after observation of dose-limiting toxicities including thrombocytopenia and febrile neutropenia at higher dose levels [1].

Clinical Efficacy Data Summary

This compound has demonstrated promising antitumor activity across multiple advanced solid tumor types, both as monotherapy and in combination with PD-1 inhibition, as summarized in the table below.

Table 2: Clinical Efficacy of this compound Across Tumor Types

Tumor Type Regimen Patient Number ORR (%) DCR (%) Median PFS Key Findings
ACC Monotherapy 12 16.7 100 - Offers new therapeutic strategy for this treatment-resistant malignancy
MPNST Monotherapy 5 0 80 - 4/5 patients achieved stable disease
MPNST Combination 2 100 100 60+/96+ weeks Durable responses observed
LPS Combination 6 16.7 66.7 - Activity in MDM2-amplified sarcoma
BTC Combination 6 16.7 100 - Promising activity in biliary tract cancers
MDM2-amplified, TP53 wild-type Monotherapy 8 25 100 7.9 months Significantly longer PFS vs mutant TP53 (2.2 months)

Data sources: Phase I study [1] and Phase II ASCO 2025 presentation [2]. ORR = Objective Response Rate; DCR = Disease Control Rate; PFS = Progression-Free Survival; ACC = Adenoid Cystic Carcinoma; MPNST = Malignant Peripheral Nerve Sheath Tumor; LPS = Liposarcoma; BTC = Biliary-Tract Cancer.

Key efficacy observations include:

  • Enhanced activity in MDM2-amplified tumors: Patients with MDM2 amplification and wild-type TP53 experienced significantly longer progression-free survival (7.9 versus 2.2 months in mutant TP53; P < 0.001) in the phase I study [1].
  • Durable responses in combination therapy: Two MPNST patients treated with this compound plus toripalimab achieved confirmed partial responses with prolonged progression-free survival exceeding 60 and 96 weeks, respectively [2].
  • Broad disease control: The 100% disease control rate in ACC and MDM2-amplified tumors suggests consistent biological activity across molecularly defined populations [1] [2].

Safety and Tolerability Profile

The safety profile of this compound has been characterized across multiple clinical trials, with management strategies established for the most commonly observed adverse events.

Table 3: Safety Profile of this compound Across Clinical Trials

Adverse Event All Grades Incidence (%) Grade 3/4 Incidence (%) Management Recommendations
Thrombocytopenia - 33.3 Regular monitoring, dose interruption/reduction for G3/4
Lymphocytopenia - 33.3 Monitoring of infection signs
Neutropenia - 23.8 Febrile neutropenia prophylaxis
Anemia - 23.8 Supportive care, transfusion if symptomatic
Other Grade 3+ TRAEs - 33.3-44.4 Dose-specific management

Data sources: Phase I study (monotherapy) [1] and Phase II combination study [2].

Safety observations across studies indicate:

  • The monotherapy regimen (100 mg q.o.d., 21/28 days) demonstrated an acceptable safety profile, with grade 3/4 treatment-related adverse events occurring in 33.3% of patients in the phase I study [1].
  • The combination regimen with toripalimab showed a higher but manageable incidence of grade 3/4 treatment-related adverse events (44.4%), consistent with the known profiles of both drug classes [2].
  • Treatment-related serious adverse events occurred in 12.5% (monotherapy) and 29.6% (combination) of patients, with a low discontinuation rate (one patient in each cohort) due to treatment-related adverse events [2].
  • Most hematological toxicities were reversible with dose modifications and followed a predictable time course, typically occurring in the first treatment cycle [1].

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Properties

This compound exhibits approximately linear pharmacokinetics across the dose range of 100-200 mg. The compound's short half-life contributes to its manageable safety profile, allowing for rapid clearance if toxicity occurs [1].

Pharmacodynamic Biomarkers
  • Plasma Macrophage Inhibitory Cytokine-1 (MIC-1): Significant dose-dependent increases following this compound administration serve as a robust biomarker of p53 pathway activation, confirming target engagement [1].
  • MDM2 amplification and TP53 wild-type status: These represent predictive biomarkers for patient selection, with significantly improved outcomes in this molecular subset [1].

G This compound This compound MDM2 MDM2 This compound->MDM2 Binds p53 p53 MDM2->p53 Normally Degrades p21 p21 p53->p21 Transactivates BAX BAX p53->BAX Transactivates PUMA PUMA p53->PUMA Transactivates MIC1 MIC1 p53->MIC1 Induces CellCycleArrest CellCycleArrest p21->CellCycleArrest Leads to Apoptosis Apoptosis BAX->Apoptosis Leads to PUMA->Apoptosis Leads to

Diagram 1: this compound Mechanism of Action and Pharmacodynamic Biomarkers. This compound binds MDM2, disrupting its interaction with p53, leading to p53 stabilization and transactivation of downstream targets including p21 (cell cycle arrest), BAX and PUMA (apoptosis), and MIC-1 (pharmacodynamic biomarker).

Detailed Experimental Protocols

Clinical Trial Design Protocol

Phase II Study of this compound With or Without Toripalimab in Advanced Solid Tumors

  • Study Identifier: CTR20170975 (Phase I); Phase II study presented at ASCO 2025 [1] [2]
  • Study Population: Patients with histologically confirmed advanced ACC, MPNST, LPS, BTC, or other solid tumors who progressed on standard therapy or lacked effective options
  • Key Inclusion Criteria:
    • Age ≥18 years with ECOG performance status 0-1
    • Adequate organ function defined as:
      • Platelets ≥100 × 10⁹/L, hemoglobin ≥90 g/L
      • Creatinine <1.5 × ULN or calculated creatinine clearance ≥50 mL/min
      • Total bilirubin <1.5 × ULN, transaminases ≤3 × ULN
    • Measurable disease per RECIST 1.1
  • Key Exclusion Criteria:
    • Prior MDM2 inhibitor treatment
    • Uncontrolled brain metastases
    • Inadequate recovery from prior therapy toxicities
  • Study Design: Multicenter, open-label, phase II trial with separate monotherapy and combination cohorts
  • Treatment Plan:
    • Monotherapy: this compound 100 mg orally q.o.d. for 21 days of 28-day cycle
    • Combination: this compound 150 mg orally q.o.d. for 21 days plus toripalimab per labeled dosing
  • Assessment Schedule:
    • Imaging assessments every 8 weeks
    • Safety evaluations throughout treatment
    • Pharmacokinetic sampling at specified timepoints
    • Biomarker assessment at baseline and during treatment [1] [2]
Biomarker Analysis Protocol

MDM2/TP53 Status Assessment

  • Tumor Tissue Collection: Archival tumor tissue or fresh biopsy at screening
  • MDM2 Amplification Detection:
    • Method: FISH (Fluorescence In Situ Hybridization) or NGS (Next-Generation Sequencing)
    • Positive Threshold: MDM2/CEP12 ratio ≥2.0 or MDM2 copy number ≥6-8 by NGS
  • TP53 Mutation Analysis:
    • Method: DNA sequencing of TP53 exons 2-11 or NGS panel
    • Interpretation: Classification as wild-type or mutant based on identified variants
  • Blood-Based Biomarker:
    • Plasma MIC-1 Measurement: ELISA assessment at baseline, cycle 1 day 8, and cycle 1 day 22
    • Significant Change Definition: ≥2-fold increase from baseline considered pharmacodynamically significant [1]
Dose Modification Protocol

Management of Hematological Toxicities

  • Grade 3 Thrombocytopenia:
    • Withhold this compound until recovery to ≤Grade 1
    • Resume at same dose if recovery within 2 weeks; otherwise reduce by one dose level
  • Grade 4 Thrombocytopenia or Febrile Neutropenia:
    • Withhold this compound until recovery to ≤Grade 1
    • Resume at reduced dose (100 mg → 75 mg; 150 mg → 100 mg)
    • Consider growth factor support for recurrent neutropenia
  • Other Grade 3/4 Non-Hematological Toxicity:
    • Withhold until resolution to ≤Grade 1 or baseline
    • Resume at reduced dose level based on severity and recurrence [1]

G Start Patient Screening & Enrollment MDM2TP53 MDM2/TP53 Status Assessment Start->MDM2TP53 Stratification Treatment Stratification MDM2TP53->Stratification Mono Monotherapy Arm This compound 100 mg q.o.d. 21/28 days Stratification->Mono All eligible patients Combo Combination Arm This compound 150 mg q.o.d. + Toripalimab 21/28 days Stratification->Combo All eligible patients Response Radiographic Assessment q8 weeks Mono->Response Safety Safety Monitoring Mono->Safety PK Pharmacokinetic Sampling Mono->PK PD Pharmacodynamic Assessment (Plasma MIC-1) Mono->PD Combo->Response Combo->Safety Combo->PK Combo->PD

Diagram 2: Clinical Trial Workflow for this compound Studies. The diagram outlines key steps from patient screening through treatment and monitoring, highlighting biomarker assessment, treatment stratification, and comprehensive safety and efficacy evaluations.

Conclusion and Future Directions

This compound represents a promising targeted therapy with a well-established RP2D of 100 mg administered every other day for 21 days of a 28-day cycle. The compound demonstrates acceptable safety and tolerability with manageable hematological toxicities and promising antitumor activity particularly in MDM2-amplified tumors with wild-type TP53. The 100% disease control rate in ACC and MDM2-amplified tumors underscores its biological potency, while durable responses in combination with PD-1 inhibition in MPNST patients suggest potential for immunotherapy synergy [1] [2].

Future clinical development should focus on:

  • Biomarker-driven patient selection emphasizing MDM2 amplification and TP53 wild-type status
  • Exploration of combination regimens with immunotherapies, particularly in immunologically responsive tumors
  • Expansion into earlier lines of therapy and additional tumor types with high prevalence of MDM2 amplification
  • Further pharmacokinetic/pharmacodynamic optimization to maximize therapeutic index

The consistent efficacy signals across multiple solid tumor types, coupled with an acceptable safety profile, support continued development of this compound as a targeted therapeutic option for patients with advanced solid tumors.

References

Comprehensive Application Notes and Protocol: Alrizomadlin (APG-115) in Combination with Azacitidine for R/R AML and HR-MDS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndromes (HR-MDS) remains a significant clinical challenge, particularly for patients who have failed prior therapies including hypomethylating agents (HMAs) like azacitidine. The MDM2-p53 tumor suppressor pathway represents a promising therapeutic target, as its disruption is a common mechanism in oncogenesis. Alrizomadlin (APG-115) is a novel, orally active, potent, small-molecule selective MDM2 inhibitor that destabilizes the p53-MDM2 complex, thereby activating p53-mediated apoptosis in tumor cells. Preclinical studies have demonstrated significant apoptotic activity in AML and MDS xenograft models, both as a monotherapy and in combination with azacitidine.

The rationale for combining this compound with azacitidine lies in their complementary mechanisms of action. Azacitidine, a DNA hypomethylating agent, is incorporated into DNA and RNA, leading to inhibition of DNA methyltransferases and reversal of epigenetically silenced genes, including tumor suppressors. The incorporation of azacitidine into DNA results in a dose- and time-dependent inhibition of DNA methyltransferase activity by irreversible binding to the enzyme, thus preventing methylation of newly synthesized DNA. This allows a reversal of epigenetically silenced genes, restoring normal function, including potentially enhancing p53 activity [1]. The combination leverages dual pathways of epigenetic regulation and p53-mediated apoptosis to overcome treatment resistance.

Clinical Trial Summary and Efficacy Data

Trial Design and Patient Demographics

The presented data stems from an open-label dose escalation and expansion Phase 1b trial (NCT04275518) [2]. The trial included adult patients with R/R AML or relapsed/progressed HR-MDS (IPSS-R ≥ 4.5). The primary objectives were to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) for this compound both as a monotherapy and in combination with azacitidine.

  • Monotherapy Group: 21 patients (median age 65 years; 76.2% with R/R AML) with a median of 2 prior lines of therapy (range: 1-10) [2].
  • Combination Group: 8 patients (median age 69.5 years; 50% with R/R AML) with a median of 2 prior lines of therapy (range: 1-4) [2].

This compound was administered orally on Days 1-7 of a 28-day cycle. In the combination cohort, azacitidine was administered at 75 mg/m² subcutaneously or intravenously on Days 1-7 [2] [3].

Summary of Efficacy Results

The trial demonstrated promising preliminary efficacy in a heavily pre-treated population, including patients who had failed prior venetoclax + HMA therapy.

Table 1: Efficacy Outcomes of this compound ± Azacitidine in R/R AML and HR-MDS

Patient Population Treatment Arm N (evaluable) Overall Response Rate (ORR) Key Responses
R/R AML This compound Monotherapy 16 25% (4/16) CR/CRi: 18.75% (3/16) [2]
MDS progressed to R/R AML This compound Monotherapy 6 50% (3/6) CRi: 2 pts; MLFS: 1 pt [2]
HMA-refractory MDS This compound Monotherapy 4 50% (2/4) mCR: 2 pts [2]
R/R AML This compound + Azacitidine 3 Data not fully reported MLFS: 1 pt [2]
MDS This compound + Azacitidine 3 100% (3/3) mCR: 3 pts [2]
Prior Venetoclax + HMA This compound + Azacitidine 4 Data not fully reported mCR: 2 pts (MDS); Marrow blast reduction: 2 pts (AML) [2]

Abbreviations: CR, complete remission; CRi, complete remission with incomplete hematologic recovery; MLFS, morphologic leukemia-free state; mCR, marrow complete remission; HMA, hypomethylating agent.

The RP2D was determined to be 200 mg for this compound monotherapy. The combination of this compound and azacitidine showed no observed pharmacokinetic drug-drug interaction [2].

Detailed Experimental Protocol

Patient Selection and Enrollment Criteria

Inclusion Criteria:

  • Adults aged ≥18 years with confirmed R/R AML or relapsed/progressed HR-MDS (IPSS-R ≥ 4.5) [2] [3].
  • Life expectancy of at least 12 weeks.
  • ECOG performance status of ≤2 [3].
  • Adequate organ function defined as:
    • Total bilirubin ≤1.5 × upper limit of normal (ULN)
    • Alanine aminotransferase and aspartate aminotransferase ≤2.5 × ULN
    • Serum creatinine ≤1.5 × ULN or calculated creatinine clearance ≥60 mL/min [3].
  • Recovery from adverse events (AEs) of prior therapies to Grade ≤1 (excluding alopecia).

Exclusion Criteria:

  • Previous treatment with any MDM2-p53 pathway inhibitor [3].
  • Active uncontrolled infection or known history of HIV, Hepatitis B, or Hepatitis C.
  • Uncontrolled intercurrent illness including, but not limited to, symptomatic congestive heart failure, unstable angina pectoris, or cardiac arrhythmia.
  • Known hypersensitivity to any of the study drug components.
Dosing and Administration Schedule

This compound (APG-115) Monotherapy Protocol:

  • Formulation: Oral tablets.
  • Dosing: Administered once daily on Days 1-7 of a 28-day cycle [2].
  • Dose Escalation: Tested dose levels include 100 mg, 150 mg, 200 mg, and 250 mg. The established RP2D is 200 mg [2].
  • Cycle Duration: 28 days.
  • Dose Delays/Modifications: Based on tolerability, specifically for non-hematologic toxicities ≥ Grade 3 or prolonged myelosuppression.

This compound in Combination with Azacitidine Protocol:

  • This compound: Administered orally at 100 mg, 150 mg, or 200 mg once daily on Days 1-7 of a 28-day cycle [2].
  • Azacitidine: Administered at 75 mg/m² subcutaneously or intravenously once daily on Days 1-7 of the same 28-day cycle [2] [3].
  • Pre-medication: Standard antiemetic prophylaxis is recommended prior to azacitidine administration.
  • Treatment Duration: Patients should continue treatment until disease progression, unacceptable toxicity, or withdrawal of consent. A minimum of 4-6 cycles is recommended before efficacy evaluation, as responses to hypomethylating agents can be delayed [4].
Safety and Toxicity Management

The combination therapy demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were hematological and gastrointestinal toxicities.

Table 2: Common Treatment-Related Adverse Events (TRAEs)

Adverse Event Frequency (Any Grade) Frequency (Grade ≥3) Management Recommendations
Hematological Toxicities (Neutropenia, Thrombocytopenia, Anemia) ≥20% Most common Grade ≥3 TRAEs Regular blood count monitoring. Dose delays and/or growth factor support per institutional guidelines.
Gastrointestinal Toxicities (Nausea, Vomiting, Diarrhea) ≥20% None reported [2] Prophylactic antiemetics. Dietary counseling. Adequate hydration.
Hypokalemia ≥20% Not specified Regular electrolyte monitoring and supplementation.
Dizziness ≥20% Not specified Patient counseling on fall prevention.
  • Dose-Limiting Toxicity (DLT): One DLT of pulmonary embolism (PE) was reported at the this compound 100 mg + AZA dose level. The investigator attributed this to the patient's prior COVID-19 infection, age, primary disease, and long-term bed rest [2].
  • Treatment Discontinuation: One patient in each arm discontinued treatment due to AEs [2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanistic basis of the combination therapy and a simplified workflow for the clinical protocol.

Discussion and Future Directions

The Phase 1b trial results indicate that this compound, both as a monotherapy and in combination with azacitidine, has a manageable safety profile and demonstrates promising preliminary efficacy in patients with R/R AML and HMA-refractory MDS [2]. The observed antileukemic activity in a subset of patients whose disease had failed prior venetoclax therapy is particularly noteworthy, suggesting a potential pathway to overcome resistance.

The efficacy of azacitidine in higher-risk MDS and AML is well-established, with the landmark AZA-001 trial showing a significant overall survival benefit compared to conventional care regimens (24.5 months vs. 15.0 months) [4]. The combination with this compound aims to build upon this foundation by targeting a complementary resistance mechanism. Furthermore, research shows that for patients with AML transformed from MDS after azacitidine failure, the combination of azacitidine with venetoclax can improve survival, highlighting the broader potential of azacitidine-based combinations [5].

Future efforts should focus on larger Phase 2 and 3 trials to confirm these efficacy signals and further refine the safety profile of the combination. Identifying predictive biomarkers for response, such as specific p53 mutation statuses, will be crucial for optimizing patient selection. The ongoing evaluation of the this compound plus azacitidine cohort will provide more robust data on the long-term benefits of this novel therapeutic strategy [2].

References

Clinical Trial Data Summary (Phase II Study)

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the efficacy and safety data from a Phase II study of alrizomadlin with or without toripalimab, as presented at the 2025 ASCO Annual Meeting [1]. The data cutoff date was February 13, 2025.

Table 1: Efficacy Outcomes in Efficacy-Evaluable Patients

Treatment Arm Tumor Type Patients (n) Objective Response Rate (ORR) Disease Control Rate (DCR) Key Responses
This compound Monotherapy Advanced ACC 12 16.7% 100% -
MPNST 5 Not Reported 80% 4 patients with Stable Disease (SD)
This compound + Toripalimab Combination BTC 6 16.7% 100% -
LPS 6 16.7% 66.7% -
MPNST 2 100% 100% 2 patients with confirmed Partial Response (PR); PFS of 60+ and 96+ weeks

Table 2: Safety Profile in Safety-Evaluable Patients

Treatment Arm Patients (n) Grade ≥3 Treatment-Related Adverse Events (TRAEs) Treatment-Related Serious Adverse Events (SAEs) Discontinuations due to TRAEs
This compound Monotherapy 24 33.3% 12.5% 1 patient (4.2%)
This compound + Toripalimab (150 mg) 27 44.4% 29.6% 1 patient (3.7%)

Underlying Mechanisms & Rationale for Combination

The therapeutic rationale for combining this compound and toripalimab is based on restoring innate tumor suppression and enhancing adaptive immune attack.

The diagram below illustrates the synergistic mechanism of this combination therapy.

Synergistic Action: The combination works synergistically [1] [2]. By restoring p53 function, This compound promotes cancer cell death and may increase tumor immunogenicity. Toripalimab then enhances the immune system's ability to recognize and attack these stressed and dying tumor cells by removing the PD-1/PD-L1 "brake" on T-cells [3].

Proposed Experimental Protocols

For researchers aiming to validate and build upon these clinical findings, the following protocols outline key preclinical experiments.

Protocol 1: In Vitro Assessment of Combination Effects

1. Objective: To evaluate the synergistic effects of this compound and toripalimab on cancer cell viability and T-cell-mediated killing.

2. Materials:

  • Cell Lines: Human cancer cell lines with wild-type p53 (e.g., MPNST, ACC models) and p53-mutant controls.
  • Immune Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors or pre-stimulated CD8+ T-cells.
  • Drugs: this compound, toripalimab (or an anti-PD-1 surrogate antibody for non-human models).
  • Equipment: Cell culture hood, CO2 incubator, flow cytometer, plate reader.

3. Methodology:

  • Co-culture Assay:
    • Seed cancer cells in 96-well plates.
    • Add activated PBMCs or T-cells at a chosen effector-to-target ratio (e.g., 5:1 or 10:1).
    • Treat with: a) Vehicle control, b) this compound alone (dose range), c) Toripalimab alone, d) Combination of both.
    • Incubate for 48-72 hours.
  • Viability & Apoptosis Measurement:
    • Measure cancer cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
    • Quantify apoptosis in cancer cells via flow cytometry using Annexin V/propidium iodide staining.
  • Immune Activation Markers:
    • Harvest T-cells from co-culture and analyze activation markers (e.g., CD69, CD25) and cytokine production (IFN-γ, TNF-α) via flow cytometry.

4. Data Analysis:

  • Calculate the combination index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Compare differences in T-cell activation markers using one-way ANOVA with post-hoc tests.
Protocol 2: In Vivo Efficacy Study in Syngeneic Mouse Models

1. Objective: To investigate the antitumor efficacy and immune memory establishment of the combination in an immunocompetent animal model.

2. Materials:

  • Animals: Immunocompetent mice (e.g., C57BL/6).
  • Tumor Model: Syngeneic mouse cancer cell line with wild-type p53 (e.g., MC38 colon carcinoma).
  • Drugs: this compound (formulated for oral gavage), anti-mouse PD-1 antibody (as a surrogate for toripalimab).

3. Methodology:

  • Tumor Inoculation: Inject cells subcutaneously into the right flank.
  • Randomization & Dosing:
    • When tumors reach ~100 mm³, randomize mice into four groups (n=8-10):
      • Vehicle control
      • This compound monotherapy
      • Anti-PD-1 monotherapy
      • Combination therapy
    • Administer this compound via oral gavage (e.g., 50-100 mg/kg, daily). Administer anti-PD-1 antibody via intraperitoneal injection (e.g., 10 mg/kg, twice weekly).
    • Treat for 3-4 weeks.
  • Endpoint Measurements:
    • Monitor tumor volume and body weight 2-3 times weekly.
    • At study end, harvest tumors, spleens, and blood for analysis.

4. Ex Vivo Analysis:

  • Tumor Immunophenotyping: Process tumors into single-cell suspensions. Analyze by flow cytometry for infiltrating immune cells: CD8+ T-cells, CD4+ T-cells, T-regs (CD4+FoxP3+), and myeloid-derived suppressor cells.
  • Cytokine Profiling: Measure serum levels of IFN-γ, IL-2, and TNF-α using a multiplex ELISA.
  • Immune Memory Challenge: Re-challenge a subset of tumor-free mice from each group with the same cancer cells to assess durable immunity.

Discussion and Future Directions

The Phase II data indicates that the this compound and toripalimab combination is a viable strategy for treating advanced solid tumors, particularly malignant peripheral nerve sheath tumors (MPNST), where it has produced notably durable responses [1]. The 100% disease control rate in adenoid cystic carcinoma (ACC) with monotherapy also highlights a significant potential for a cancer type with few options [1].

Future work should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers (e.g., TP53 mutation status, PD-L1 expression) to select patients most likely to respond.
  • Mechanism of Resistance: Understanding inherent and acquired resistance mechanisms through genomic and transcriptomic analysis of pre- and post-treatment samples.
  • Novel Combinations: Exploring triple-therapy regimens, such as adding a Bcl-2 inhibitor (e.g., lisaftoclax from Ascentage Pharma's pipeline) to further augment apoptosis [1].
  • Leveraging AI: Utilizing emerging graph-based AI technologies to predict optimal drug combinations and identify new repositioning opportunities for this regimen [4].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific experimental section, feel free to ask.

References

Clinical Efficacy and Further Development

Author: Smolecule Technical Support Team. Date: February 2026

The RP2D of 100 mg has been successfully applied in later-phase trials, demonstrating promising antitumor activity.

Tumor Type Regimen Objective Response Rate (ORR) Disease Control Rate (DCR)
Advanced ACC [1] Alrizomadlin Monotherapy 16.7% 100%
Advanced MPNST [1] This compound + Toripalimab (PD-1 inhibitor) 2 patients with confirmed PR (PFS of 60+ and 96+ weeks) Information missing
Biliary-Tract Cancer (BTC) [1] This compound + Toripalimab 16.7% 100%
Liposarcoma (LPS) [1] This compound + Toripalimab 16.7% 66.7%

Mechanism of Action and Experimental Protocol

This compound is a small-molecule antagonist that selectively targets the interaction between MDM2 and the tumor suppressor protein p53 [2]. In many cancers, MDM2 is overexpressed and binds to p53, inactivating it and promoting its degradation. This compound binds to MDM2 with high affinity, disrupting this interaction and restoring p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells that harbor wild-type TP53 [3].

The diagram below illustrates this mechanism and the subsequent clinical development workflow.

G cluster_moa Molecular Mechanism of this compound cluster_trial Clinical Development Workflow p53_WT Wild-Type p53 Tumor Suppressor Complex Inactive MDM2-p53 Complex p53_WT->Complex Binds MDM2 MDM2 Oncoprotein MDM2->Complex Binds p53_Free Activated p53 MDM2->p53_Free Releases Alrizo This compound (APG-115) Alrizo->MDM2 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis p53_Free->Apoptosis Induces Start Phase I Dose Escalation (3 + 3 Design) MTD MTD Identified: 150 mg Start->MTD RP2D RP2D Established: 100 mg q.o.d. (21d on/7d off) MTD->RP2D Expansion Phase II Dose Expansion RP2D->Expansion Mono Monotherapy Activity Expansion->Mono Combo Combination with PD-1 Inhibitor Expansion->Combo Eval_Mono Efficacy in ACC: ORR 16.7%, DCR 100% Mono->Eval_Mono Eval_Combo Efficacy in MPNST, BTC, LPS Combo->Eval_Combo

Mechanism of Action and Clinical Development Pathway

Key Patient Selection Criteria

The clinical activity of this compound is closely linked to the tumor's genetic profile. Key inclusion criteria from the phase I study and subsequent biomarker analyses include [3]:

  • Histologically confirmed locally advanced or metastatic solid tumors that have failed standard treatment or lack effective therapies.
  • MDM2 Amplification: Tumors with amplification of the MDM2 gene are particularly sensitive. This is common in well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS) [3].
  • TP53 Wild-Type Status: The presence of wild-type (non-mutated) TP53 is critical for response, as this compound acts to reactivate the existing p53 protein [3]. The phase I study showed significantly longer progression-free survival in patients with wild-type TP53 compared to those with mutant TP53 (7.9 vs. 2.2 months) [3].

Safety and Monitoring Protocol

The phase I study established a consistent safety profile for this compound. Key protocol elements for monitoring and management include [3]:

  • Hematological Monitoring: The most common Grade 3/4 treatment-related adverse events (TRAEs) were hematological. The protocol requires close monitoring of complete blood counts (CBC) with differential, including platelet count (≥100 × 10⁹/l for enrollment), hemoglobin (≥90 g/l), and neutrophil count [3].
  • Dose-Limiting Toxicity (DLT) Definition: DLTs were defined in the first 28-day cycle and included events such as Grade 4 neutropenia >7 days, febrile neutropenia, Grade 4 thrombocytopenia, or Grade 3 thrombocytopenia with bleeding [3].
  • Dose Modification: The schedule of "21 days on, 7 days off" helps manage toxicity. Treatment should be interrupted for specific severe AEs until recovery and can then be resumed at a reduced dose or permanently discontinued based on the severity and recurrence [3].

References

Alrizomadlin in MDM2-Amplified Liposarcoma: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MDM2 Amplification in Liposarcoma

MDM2 amplification represents a fundamental oncogenic driver in specific liposarcoma subtypes, particularly in well-differentiated liposarcoma (WDLPS) and dedifferentiated liposarcoma (DDLPS), which together account for approximately 50-60% of all liposarcoma cases [1] [2]. The MDM2 gene, located at chromosomal position 12q15, encodes an E3 ubiquitin ligase that serves as the primary negative regulator of the tumor suppressor p53 [1]. Through a critical feedback loop, MDM2 targets p53 for proteasomal degradation, effectively neutralizing its tumor-suppressive functions including cell cycle arrest, apoptosis, and DNA repair mechanisms [1] [2]. In MDM2-amplified liposarcomas, gene amplification leads to massive MDM2 protein overexpression, resulting in functional p53 inactivation without requiring TP53 gene mutations [1] [2]. This molecular characteristic makes MDM2 an attractive therapeutic target for restoring p53-mediated tumor suppression.

The genomic landscape of DDLPS is characterized by low tumor mutational burden but high frequencies of somatic copy-number alterations, with amplification of the 12q13-15 chromosomal region being a defining genetic feature [2] [3]. This amplified region often contains several co-amplified genes including CDK4, HMGA2, and YEATS4, which may contribute to oncogenesis through complementary mechanisms [2] [3] [4]. The quantity of 12q13-15 amplification and consequent MDM2 overexpression appears correlated with the degree of tumor dedifferentiation, with DDLPS components demonstrating significantly higher amplification levels compared to well-differentiated areas [2] [3]. MDM2 amplification is typically detected through fluorescence in situ hybridization (FISH), which reveals characteristic giant marker and/or supernumerary ring chromosomes containing multiple MDM2 copies [1] [5].

Clinical Trial Data for Alrizomadlin

Mechanism and Pharmacological Properties

This compound (APG-115) is a novel, orally available small molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction [6]. As a second-generation MDM2 inhibitor, it belongs to the class of spirooxindole-containing compounds that mimic the three critical amino acid residues (Phe19, Trp23, Leu26) of p53's alpha-helical transactivation domain, thereby competitively displacing p53 from its binding pocket on MDM2 [6] [7]. This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 protein stabilization and activation of its downstream transcriptional targets [6]. This compound demonstrates high binding affinity for MDM2 with a reported half maximal inhibitory concentration (IC50) of 3.8 nM and dissociation constant (Ki) <1 nM [6]. Preclinical studies have shown that this compound administration results in robust p53 pathway activation, cell cycle arrest, and apoptosis in MDM2-amplified liposarcoma models, with complete and durable tumor regression observed in some xenograft models [6].

Clinical Efficacy Data

Table 1: Clinical Efficacy of this compound in Solid Tumors

Cancer Type Regimen Patient Number ORR (%) DCR (%) Median PFS
Liposarcoma (LPS) Combination 6 16.7 66.7 Not reached
ACC Monotherapy 12 16.7 100 Not reported
MPNST Combination 2 100* 100 60+ and 96+ weeks
BTC Combination 6 16.7 100 Not reported
MPNST Monotherapy 5 0 80 Not reported

*Based on 2 patients with confirmed partial response [8] [9]

Recent clinical trials demonstrate promising antitumor activity of this compound in MDM2-amplified liposarcoma and other solid tumors. In a phase I dose-escalation study involving patients with advanced solid tumors, this compound monotherapy showed particular efficacy in the subgroup with MDM2 amplification and wild-type TP53, achieving an objective response rate (ORR) of 25% (2/8 patients) and a remarkable disease control rate (DCR) of 100% (8/8 patients) [6]. The median progression-free survival (PFS) in this study was significantly longer in patients with wild-type TP53 versus mutant TP53 (7.9 months versus 2.2 months, respectively; P < 0.001) [6]. Updated phase II data presented at ASCO 2025 further confirmed activity in liposarcoma, with the combination of this compound and toripalimab (a PD-1 inhibitor) demonstrating an ORR of 16.7% and DCR of 66.7% in liposarcoma patients [8] [9]. Notably, two patients with malignant peripheral nerve sheath tumors (MPNST) treated with the combination regimen achieved confirmed partial responses with prolonged progression-free survival exceeding 60 and 96 weeks, respectively [8].

Safety Profile

Table 2: Treatment-Related Adverse Events of this compound

Adverse Event All Grades (%) Grade 3/4 (%) Management Strategies
Thrombocytopenia 33.3 33.3 Dose modification, monitoring
Lymphocytopenia 33.3 33.3 Monitoring, infection prophylaxis
Neutropenia 23.8 23.8 Growth factor support, monitoring
Anemia 23.8 23.8 Transfusion support, monitoring
Other hematological Not specified Not specified Regular blood counts

The safety profile of this compound has been characterized across multiple clinical trials. The maximum tolerated dose (MTD) was established at 150 mg, with the recommended phase II dose (RP2D) determined as 100 mg administered every other day for 21 days of a 28-day cycle [6]. The most common treatment-related adverse events (TRAEs) of grade 3/4 severity include thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [6]. In the phase II combination study with toripalimab, grade 3 or higher TRAEs were reported in 44.4% of patients receiving the 150 mg dose level, with treatment-related serious adverse events occurring in 29.6% of patients [8]. These hematological toxicities are consistent with the mechanism of action of MDM2 inhibitors, as p53 activation can induce cell cycle arrest in hematopoietic precursors [6] [7]. Dose-limiting toxicities observed in clinical trials have included thrombocytopenia and febrile neutropenia, which are generally manageable with appropriate dose modifications and supportive care measures [6].

Experimental Protocols

MDM2 Amplification Detection by FISH

Fluorescence in situ hybridization (FISH) represents the gold standard method for detecting MDM2 gene amplification in liposarcoma tissue samples [1] [5]. The protocol utilizes a dual-color FISH probe system consisting of a MDM2-specific probe (labeled with SpectrumOrange) and a chromosome 12 centromere reference probe (labeled with SpectrumGreen) to distinguish true amplification from chromosomal polysomy [5].

Protocol Steps:

  • Tissue Preparation: Cut 4-5 μm sections from formalin-fixed paraffin-embedded (FFPE) tumor tissue blocks and mount on positively charged slides. Perform deparaffinization in xylene and ethanol series, followed by pretreatment with citrate buffer (pH 6.0) using steam heating or water bath at 80°C for 30 minutes. Digest with pepsin solution (0.5 mg/mL in 0.1N HCl) at 37°C for 15-30 minutes to expose target DNA [5].
  • Probe Hybridization: Apply dual-color MDM2/CEN 12 FISH probe mixture (ZytoLight SPEC MDM2/CEN12 Dual Color Probe) to the target area and coverslip. Denature at 75°C for 5 minutes followed by overnight hybridization at 37°C in a humidified chamber [5].
  • Post-Hybridization Washes: Remove coverslips and wash slides in 2× SSC/0.1% NP-40 at 75°C for 5 minutes, followed by room temperature wash in the same solution. Counterstain with DAPI (4,6-diamidino-2-phenylindole) and apply antifade mounting medium [5].
  • Signal Quantification: Analyze at least 50 non-overlapping neoplastic cell nuclei using fluorescence microscopy. Count both orange (MDM2) and green (CEN12) signals in each nucleus. Calculate MDM2/CEN12 signal ratio, with ratio ≥2.0 considered amplified. In liposarcoma, characteristic MDM2 signal clusters (>10 copies) are typically observed [5].

Quality Control: Include known MDM2-amplified and non-amplified control tissues in each assay run. Ensure adequate tissue fixation (less than 24 hours in formalin before processing) to prevent false-negative results due to DNA degradation [5].

MDM2 Inhibitor Sensitivity Assay

This protocol evaluates the in vitro sensitivity of liposarcoma cell lines to this compound, measuring cell viability, apoptosis, and cell cycle alterations.

Protocol Steps:

  • Cell Culture: Maintain established liposarcoma cell lines (e.g., LPS141, SW872) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. Culture primary liposarcoma cells from patient-derived xenografts in specialized mesenchymal stem cell media [2].
  • Drug Treatment: Prepare this compound stock solution in DMSO and serially dilute in culture medium to achieve final concentrations ranging from 0.1 μM to 20 μM. Plate cells in 96-well plates (3,000-5,000 cells/well for viability assays; 100,000 cells/well in 6-well plates for apoptosis/cell cycle) and allow to adhere overnight. Treat cells with this compound or vehicle control (DMSO) for 24-120 hours [6] [2].
  • Cell Viability Assessment: After 72-hour treatment, measure viability using MTT or CellTiter-Glo luminescent assays according to manufacturer protocols. Calculate IC50 values using non-linear regression analysis of dose-response curves [6] [2].
  • Apoptosis Analysis: After 48-hour treatment, harvest cells and stain with Annexin V-FITC and propidium iodide using the Annexin V Apoptosis Detection Kit. Analyze by flow cytometry within 1 hour, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2].
  • Cell Cycle Analysis: After 24-hour treatment, fix cells in 70% ethanol at -20°C overnight. Wash with PBS and stain with propidium iodide solution (50 μg/mL) containing RNase A (100 μg/mL). Analyze DNA content by flow cytometry, quantifying the percentage of cells in G0/G1, S, and G2/M phases [2].

Expected Results: MDM2-amplified liposarcoma cell lines typically demonstrate dose-dependent growth inhibition with IC50 values in the low micromolar range, accompanied by G1 cell cycle arrest and induction of apoptosis evidenced by increased Annexin V positivity [2].

Western Blot Analysis of p53 Pathway Activation

This protocol validates target engagement by measuring p53 protein stabilization and induction of downstream effectors following this compound treatment.

Protocol Steps:

  • Protein Extraction: After 24-hour drug treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant. Determine protein concentration using BCA assay [2].
  • Gel Electrophoresis: Separate 20-40 μg of total protein by SDS-PAGE on 4-12% Bis-Tris gels and transfer to PVDF membranes using standard Western blotting protocols [2].
  • Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C: anti-p53 (1:1,000), anti-MDM2 (1:500), anti-p21 (1:1,000), anti-PUMA (1:1,000), and anti-β-actin (1:5,000) as loading control [2].
  • Detection: After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:5,000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital imaging system. Normalize target protein expression to β-actin and compare between treatment conditions [2].

Expected Results: this compound treatment should result in dose-dependent accumulation of p53 and increased expression of p53 transcriptional targets including p21 and PUMA, confirming pathway activation [2].

Pathway Diagrams and Visual Representations

MDM2-p53 Signaling Pathway and this compound Mechanism

G DNA_damage Cellular Stress/DNA Damage p53_active p53 (Active) DNA_damage->p53_active Stabilization p53_inactive p53 (Inactive) MDM2_protein MDM2 Protein p53_active->MDM2_protein Transactivates p21 p21 Activation p53_active->p21 Transactivates PUMA PUMA Induction p53_active->PUMA Transactivates MDM2_amp MDM2 Amplification in Liposarcoma MDM2_amp->MDM2_protein Gene Amplification MDM2_protein->p53_inactive Ubiquitinates Degradation Proteasomal Degradation MDM2_protein->Degradation Targets Degradation->p53_inactive Leads to This compound This compound (APG-115) This compound->MDM2_protein Inhibits Binding Cell_cycle_arrest Cell Cycle Arrest Apoptosis Apoptosis p21->Cell_cycle_arrest Induces PUMA->Apoptosis Mediates

Experimental Workflow for MDM2 Inhibitor Testing

G Tissue_collection Tissue Collection & Processing MDM2_detection MDM2 Amplification Detection (FISH) Tissue_collection->MDM2_detection FFPE Sections Cell_culture Cell Culture Establishment Tissue_collection->Cell_culture Fresh Tissue Drug_treatment This compound Treatment MDM2_detection->Drug_treatment Amplified Samples Cell_culture->Drug_treatment Expanded Cells Viability_assay Viability Assay (MTT/CellTiter-Glo) Drug_treatment->Viability_assay 72h Treatment Apoptosis_assay Apoptosis Analysis (Annexin V/PI) Drug_treatment->Apoptosis_assay 48h Treatment Cell_cycle Cell Cycle Analysis (PI Staining) Drug_treatment->Cell_cycle 24h Treatment Western_blot Western Blot p53 Pathway Drug_treatment->Western_blot 24h Treatment Data_analysis Data Analysis & Interpretation Viability_assay->Data_analysis IC50 Calculation Apoptosis_assay->Data_analysis % Apoptotic Cells Cell_cycle->Data_analysis Cell Cycle Distribution Western_blot->Data_analysis Protein Expression

Discussion and Therapeutic Potential

The development of this compound represents a promising targeted therapeutic approach for MDM2-amplified liposarcomas, which are characterized by dependence on MDM2 overexpression for tumor survival and progression [1] [2]. The compelling preclinical data and emerging clinical evidence supporting this compound's efficacy highlight the importance of patient stratification based on MDM2 amplification status and TP53 wild-type genotype [6] [8]. Previous challenges with MDM2-targeted therapies, including limited efficacy and toxicity concerns with first-generation inhibitors like RG7112, are being addressed through improved drug design and optimized dosing schedules [7]. This compound's pharmacokinetic profile, characterized by linear kinetics in the 100-200 mg dose range and relatively short half-life, contributes to its manageable safety profile while maintaining effective p53 pathway engagement as demonstrated by dose-dependent increases in plasma macrophage inhibitory cytokine-1 (MIC-1) [6].

The immunomodulatory properties of this compound provide additional rationale for combination strategies with immune checkpoint inhibitors [6] [8]. Preclinical studies suggest that MDM2 inhibition can enhance T-cell-mediated antitumor immunity through mechanisms including increased MDM2 expression on T cells and induction of interferon-γ signatures [6]. This potential synergy is supported by clinical data showing durable responses to this compound combined with PD-1 inhibitors in multiple tumor types, including liposarcoma [8]. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers beyond MDM2 amplification, and understanding mechanisms of innate and acquired resistance to MDM2 inhibition [2] [7]. Potential resistance mechanisms may include TP53 mutations, alternative p53 repression pathways, and activation of survival signaling networks, which may be overcome through rational drug combinations [7].

Conclusion

This compound demonstrates significant potential as a targeted therapy for MDM2-amplified liposarcoma, with compelling clinical activity observed in early-phase trials. The comprehensive experimental protocols outlined herein provide researchers with standardized methodologies for investigating MDM2 amplification and assessing this compound sensitivity in preclinical models. As clinical development progresses, proper patient selection based on MDM2 status and thoughtful management of hematological toxicities will be crucial for maximizing therapeutic benefit. The ongoing clinical evaluation of this compound, both as monotherapy and in rational combinations, holds promise for improving outcomes for patients with this challenging sarcoma subtype.

References

Comprehensive Application Notes and Clinical Protocols for Alrizomadlin (APG-115) in Adenoid Cystic Carcinoma (ACC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Adenoid cystic carcinoma (ACC) is a rare malignancy of the salivary glands, representing approximately 10-15% of all salivary gland tumors and about 1% of head and neck cancers. With an annual incidence of roughly 4.5 cases per 100,000 individuals, ACC primarily affects patients between 50-60 years of age and shows a slight female predominance (60% versus 40% in males). [1] This cancer is characterized by indolent growth but demonstrates aggressive clinical behavior with pronounced tendencies for perineural invasion (affecting approximately 43.2% of cases) and delayed distant metastases that may manifest 3-5 years after initial treatment. [1] The 5-year overall survival rate for ACC patients ranges from 55% to 70%, but this declines substantially to 40% at 10 years and only 15% at 20 years after diagnosis, necessitating extended follow-up of at least 15 years, if not lifelong. [1]

Current treatment modalities for ACC primarily involve surgical resection followed by postoperative radiotherapy. However, these approaches often prove unsatisfactory due to high rates of local recurrence (60%) and distant metastases (40%), even decades after definitive treatment. [1] Effective systemic therapies for advanced or metastatic ACC remain limited, with no established standard of care. VEGF inhibitors have been used with response rates ranging from 0% to 15% and progression-free survival of approximately 5-10 months, highlighting the significant unmet medical need. [2] The molecular landscape of ACC frequently involves a recurrent t(6;9)(q23;p23) translocation resulting in a MYB-NFIB gene fusion, which is considered a genetic hallmark of this malignancy. [1] Additionally, MDM2 gene amplifications are common in ACC, while TP53 mutations are relatively uncommon, making the MDM2-p53 pathway an attractive therapeutic target. [2]

Alrizomadlin (APG-115) is a novel, orally available small-molecule inhibitor that selectively targets the MDM2-p53 protein interaction. [3] As the first MDM2-p53 inhibitor to enter clinical development in China, it represents a key investigational drug candidate in Ascentage Pharma's apoptosis-targeted pipeline with global first-in-class potential. [4] By binding to MDM2 with high affinity (half maximal inhibitory concentration [IC~50~] = 3.8 ± 1.1 nM), this compound disrupts the MDM2-p53 interaction, thereby stabilizing and activating wild-type p53 tumor suppressor function. [5] This mechanism leads to cell cycle arrest and apoptosis induction in TP53 wild-type tumors, offering a targeted therapeutic approach for ACC patients whose tumors retain functional p53. [6]

Clinical Efficacy Data Summary

Monotherapy Efficacy

This compound monotherapy has demonstrated promising antitumor activity in patients with advanced, treatment-refractory ACC across multiple clinical trials. In a Phase II study presented at ASCO 2025, this compound achieved an objective response rate (ORR) of 16.7% and a remarkable disease control rate (DCR) of 100% in 12 efficacy-evaluable patients with ACC. [4] These findings were corroborated by a Phase I/II trial specifically focused on salivary gland cancers, which reported consistent results with an ORR of 16% and DCR of 96% in the ACC subgroup (n=25). [7] [2] The median progression-free survival (PFS) in this cohort was 10.5 months, with an impressive 6-month PFS rate of 84%. [7] Additionally, the median duration of response was 11.7 months for patients achieving partial responses and 7.5-8.1 months for those with stable disease, indicating clinically meaningful disease stabilization. [7]

The efficacy of this compound appears to be particularly pronounced in molecularly selected populations. In the first-in-human Phase I study of this compound in advanced solid tumors, patients with MDM2 amplification and wild-type TP53 achieved an ORR of 25% and a DCR of 100% (8/8 patients). [5] [6] The median PFS in this trial was 6.1 months overall but was significantly longer in patients with wild-type TP53 compared to those with mutant TP53 (7.9 months versus 2.2 months, respectively; P < 0.001), highlighting the importance of proper patient selection based on molecular characteristics. [5]

Combination Therapy Efficacy

Combination strategies involving this compound and immune checkpoint inhibitors have shown enhanced antitumor activity in various solid tumors, including ACC. In the Phase II study presented at ASCO 2025, the combination of this compound with the PD-1 inhibitor toripalimab demonstrated clinical activity across multiple tumor types, including malignant peripheral nerve sheath tumors (MPNST), biliary tract cancer (BTC), and liposarcoma (LPS). [4] In the combination arm, which included 29 efficacy-evaluable patients, the ORR was 16.7% and DCR was 100% in 6 patients with BTC, while the ORR was 16.7% and DCR was 66.7% in 6 patients with LPS. [4] Notably, two patients with MPNST achieved confirmed partial responses with prolonged progression-free survival of 60+ weeks and 96+ weeks, respectively, suggesting the potential for durable responses with combination therapy. [4]

Table 1: Summary of Clinical Efficacy of this compound in Selected Solid Tumors

Tumor Type Study Phase Regimen Patients (n) ORR (%) DCR (%) Median PFS (months)
ACC [4] II This compound monotherapy 12 16.7 100 NR
ACC [7] I/II This compound monotherapy 25 16.0 96.0 10.5
Salivary Gland Cancer (all) [7] I/II This compound monotherapy 31 13.0 94.0 10.3
MPNST [4] II This compound + toripalimab 2 100* 100* 60+ & 96+ weeks
BTC [4] II This compound + toripalimab 6 16.7 100 NR
LPS [4] II This compound + toripalimab 6 16.7 66.7 NR
MDM2-amplified, TP53 WT [5] I This compound monotherapy 8 25.0 100.0 7.9

*Reported as individual patient responses; ORR = Objective Response Rate; DCR = Disease Control Rate; PFS = Progression-Free Survival; NR = Not Reported; WT = Wild-Type

Biomarker Analysis and Response Correlates

Molecular biomarkers play a crucial role in predicting response to this compound therapy. The presence of wild-type TP53 status is an essential prerequisite for therapeutic efficacy, as the drug's mechanism depends on functional p53 protein. [7] [2] Additionally, MDM2 amplification has been identified as a strong predictor of response, with the Phase I trial demonstrating significantly improved outcomes in this molecular subgroup. [5] The MYB-NFIB gene fusion, while characteristic of ACC, has not yet been definitively correlated with response to this compound and requires further investigation. [1]

Pharmacodynamic biomarkers have also been evaluated in clinical trials. Plasma macrophage inhibitory cytokine-1 (MIC-1) has been identified as a sensitive biomarker of p53 pathway activation following this compound administration. [5] Dose-dependent increases in MIC-1 levels were observed, confirming target engagement and the biological activity of this compound. [5] This biomarker may be useful for monitoring early response to therapy and optimizing dosing regimens in future clinical applications.

Table 2: Key Efficacy Outcomes by Tumor Type and Molecular Characteristics

Tumor Type / Population Key Efficacy Outcomes Molecular Correlates
ACC ORR: 16-17%; DCR: 96-100%; Median PFS: 10.5 months; 6-month PFS rate: 84% Wild-type TP53 essential; MDM2 amplification may enhance response
Non-ACC Salivary Gland Cancers ORR: 0%; DCR: 86%; Median PFS: 6.0 months; 6-month PFS rate: 34% Wild-type TP53 required but not sufficient; additional biomarkers needed
MDM2-amplified Solid Tumors ORR: 25%; DCR: 100%; Median PFS: 7.9 months (WT TP53) vs 2.2 months (mutant TP53) MDM2 amplification + wild-type TP53 strongly predictive of response
MPNST with Combination Therapy Durable PRs >60 weeks; Enhanced activity compared to monotherapy Potential synergy with PD-1 inhibition in immunologically active subsets

Safety and Tolerability Profile

Adverse Event Spectrum

This compound demonstrates a predictable safety profile with adverse events primarily related to its mechanism of action on the p53 pathway. The most common treatment-related adverse events (TRAEs) observed across clinical trials include fatigue (78%), nausea (78%), decreased neutrophil counts (38%), vomiting (38%), decreased lymphocyte count (25%), and anemia (22%). [7] These adverse events are generally manageable with supportive care and dose modifications, though hematological toxicities require careful monitoring. In the Phase II study, grade 3 or higher TRAEs occurred in 33.3% of patients in the monotherapy arm and 44.4% of patients in the combination therapy arm with toripalimab. [4]

The dose-limiting toxicities (DLTs) identified in Phase I trials included thrombocytopenia and febrile neutropenia, which established the maximum tolerated dose at 150 mg and the recommended Phase II dose at 100 mg administered every other day for 21 days of a 28-day cycle. [5] [6] The most common grade 3/4 TRAEs in the Phase I study were thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%). [5] These hematological toxicities are consistent with the mechanism of p53 activation in tissues with rapid turnover, including bone marrow progenitor cells.

Management Strategies

Proactive management of adverse events is essential for maintaining patients on therapy and optimizing clinical outcomes. For gastrointestinal toxicities such as nausea and vomiting, prophylactic antiemetics are recommended, particularly during the first cycle of treatment. Dose modifications or temporary treatment interruptions should be considered for persistent symptoms. For hematological toxicities, regular monitoring of complete blood counts is necessary, with dose adjustments based on the severity of cytopenias. [5]

The scheduling of administration (21 days on, 7 days off in 28-day cycles) helps mitigate cumulative toxicity and allows for bone marrow recovery during the treatment-free period. [5] This intermittent dosing strategy has proven effective in managing the hematological adverse events associated with this compound while maintaining antitumor efficacy. In cases of severe or persistent cytopenias, dose reduction to 100 mg every other day or further schedule modifications may be necessary.

Detailed Clinical Protocols

Patient Selection Criteria

Proper patient selection is critical for the successful implementation of this compound therapy in clinical practice. Key inclusion criteria for this compound treatment in ACC include:

  • Histologically confirmed advanced or metastatic adenoid cystic carcinoma that has progressed on standard therapies or for which no effective standard therapy exists. [7]
  • Documented wild-type TP53 status confirmed by next-generation sequencing or other validated molecular testing methods. [7] [2]
  • Measurable disease according to RECIST 1.1 criteria, with evidence of disease progression (typically defined as >20% increase in tumor burden within the previous year). [7] [2]
  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating fully ambulatory patients capable of all self-care activities. [5]
  • Adequate organ function including hematological (absolute neutrophil count ≥1.5×10^9/L, platelets ≥100×10^9/L, hemoglobin ≥90 g/L), hepatic (total bilirubin ≤1.5×ULN, AST/ALT ≤3×ULN), and renal (creatinine clearance ≥50 mL/min) parameters. [5]

Exclusion criteria typically include prior treatment with MDM2 inhibitors, uncontrolled brain metastases, active infections, severe cardiovascular disease, and inability to swallow oral medications. [5] Careful attention to these selection criteria ensures optimal patient safety and maximizes the potential for therapeutic benefit.

Dosing and Administration

This compound is administered orally as a single agent or in combination with other therapies according to the following protocol:

  • Recommended Phase II dose: 100 mg every other day for 21 days, followed by 7 days off, in 28-day cycles. [5] [6]
  • Maximum tolerated dose: 150 mg using the same schedule, though this higher dose is associated with increased toxicity. [5]
  • Administration timing: Should be taken within 30 minutes to 1 hour after a normal dietary meal to enhance absorption and maintain consistent pharmacokinetics. [5]
  • Treatment duration: Continued until disease progression, unacceptable toxicity, or patient withdrawal from therapy. [5]

For combination therapy with PD-1 inhibitors such as toripalimab, the recommended dose of this compound is 150 mg every other day for 21 days of a 28-day cycle, with the PD-1 inhibitor administered according to its standard dosing schedule. [4] However, this combination is associated with higher rates of grade 3 or higher TRAEs (44.4% versus 33.3% with monotherapy), necessitating closer monitoring. [4]

Assessment and Monitoring

Comprehensive baseline assessments should include complete medical history, physical examination, documentation of performance status, laboratory studies (complete blood count, comprehensive metabolic panel), molecular testing (TP53 status, MDM2 amplification if possible), and radiographic tumor assessment using CT, MRI, or PET-CT. [5]

During treatment, patients should be monitored with:

  • Weekly complete blood counts during the first cycle, then at the beginning of each subsequent cycle or more frequently if cytopenias develop. [5]
  • Biweekly assessment of nausea, vomiting, and other gastrointestinal symptoms with appropriate supportive care interventions.
  • Comprehensive metabolic panel at the beginning of each treatment cycle to monitor hepatic and renal function.
  • Radiographic tumor assessment every 8-12 weeks using RECIST 1.1 criteria to evaluate treatment response. [5]
  • Assessment of plasma MIC-1 levels if available, as a pharmacodynamic marker of p53 pathway activation. [5]

Dose modification guidelines should be implemented based on observed toxicities. For grade 3 hematological toxicities, treatment should be interrupted until recovery to grade ≤1, then resumed at the same or reduced dose. For grade 4 hematological toxicities or recurrent grade 3 events, dose reduction is recommended. For non-hematological toxicities, similar principles apply, with treatment interruption until improvement followed by dose modification or discontinuation depending on severity. [5]

Mechanism and Experimental Evidence

Drug Mechanism and Pathway

This compound exerts its antitumor effects through selective, high-affinity binding to MDM2, thereby disrupting the MDM2-p53 protein-protein interaction. Under normal physiological conditions, MDM2 functions as a negative regulator of p53 by promoting its ubiquitination and proteasomal degradation. [5] In many cancers, including ACC, MDM2 overexpression or amplification leads to constitutive suppression of wild-type p53 tumor suppressor function, enabling uncontrolled cell growth and survival. [5] By binding to MDM2 with an IC~50~ of 3.8 ± 1.1 nM, this compound stabilizes p53, allowing it to accumulate and activate transcription of genes involved in cell cycle arrest (p21), apoptosis (PUMA, BAX), and other tumor suppressive pathways. [5] [6]

G MDM2 MDM2 p53 p53 MDM2->p53 Promotes degradation CellCycleArrest CellCycleArrest p53->CellCycleArrest Activates Apoptosis Apoptosis p53->Apoptosis Induces This compound This compound This compound->MDM2 Binds and inhibits

Diagram 1: Mechanism of Action of this compound - The diagram illustrates how this compound binds to MDM2, disrupting its interaction with p53, which leads to p53 stabilization and activation of cell cycle arrest and apoptosis pathways.

Beyond direct effects on cancer cells, this compound also demonstrates immunomodulatory properties that may contribute to its antitumor activity, particularly in combination with immune checkpoint inhibitors. Preclinical studies have shown that this compound can enhance T-cell function and increase interferon-γ signaling, potentially reversing resistance to PD-1/PD-L1 inhibitors. [5] This immunomodulatory effect provides a strong rationale for combination strategies with immunotherapy in ACC and other solid tumors.

Biomarker Assessment Protocols

Validated biomarker assays are essential for appropriate patient selection and monitoring of treatment response. The following protocols are recommended:

TP53 Mutation Testing

  • Utilize next-generation sequencing panels covering all coding exons of TP53 or targeted PCR-based methods with sensitivity of at least 5% variant allele frequency.
  • Testing can be performed on formalin-fixed paraffin-embedded (FFPE) tumor tissue obtained from archival samples or fresh biopsies.
  • Cell-free DNA analysis from plasma may be considered if tissue is unavailable, though tissue-based testing remains the gold standard.
  • Variants should be classified according to ACMG/AMP guidelines, with loss-of-function variants considered predictive of resistance to this compound.

MDM2 Amplification Detection

  • Fluorescence in situ hybridization (FISH) is the preferred method for detecting MDM2 gene amplification, with positivity defined as MDM2/CEP12 ratio ≥2.0 or presence of homogeneously staining regions.
  • Next-generation sequencing approaches using copy number variation analysis can also detect amplifications, though FISH remains the standard for liposarcoma and may be relevant for ACC subsets.
  • MDM2 amplification is not universally required for response but enriches for sensitivity to this compound.

Pharmacodynamic Assessment

  • Plasma MIC-1 levels should be measured at baseline, 24-48 hours after the first dose, and periodically during treatment to confirm target engagement.
  • Significant increase in MIC-1 (≥2-fold from baseline) indicates effective p53 pathway activation.
  • Additional pharmacodynamic markers include serum GDF-15 and transcriptomic analysis of p53 target genes in peripheral blood mononuclear cells when feasible.
Preclinical to Clinical Translation

The development of this compound was supported by robust preclinical evidence demonstrating complete and durable tumor regression in xenograft models of various solid tumors. [5] These models established the compound's high binding affinity for MDM2 (K~i~ <1 nM) and its ability to activate p53 signaling at nanomolar concentrations. [5] Importantly, preclinical studies also revealed that this compound could modulate the tumor immune microenvironment by enhancing T-cell infiltration and function, providing the scientific foundation for subsequent combination studies with PD-1 inhibitors. [5]

The first-in-human Phase I trial (NCT03781986) established the safety, pharmacokinetics, and recommended Phase II dose of this compound in patients with advanced solid tumors. [5] [6] This study demonstrated approximately linear pharmacokinetics across the dose range of 100-200 mg and confirmed mechanism-based pharmacodynamic effects through dose-dependent increases in plasma MIC-1 levels. [5] The trial also provided initial evidence of clinical activity, with partial responses observed in 10% of patients and stable disease in 50% of evaluable patients. [5] Notably, all responses occurred in tumors with wild-type TP53, validating the patient selection strategy based on p53 status.

Conclusions and Future Directions

This compound represents a promising targeted therapeutic approach for patients with advanced ACC, a rare malignancy with limited treatment options. The consistent demonstration of clinical activity across multiple trials, with objective response rates of 16-17% and disease control rates exceeding 95% in ACC patients, is particularly noteworthy given the historically low response rates to conventional therapies in this disease. [4] [7] [2] The favorable safety profile of this compound, with manageable and reversible hematological toxicities as the primary concern, further supports its continued clinical development. [5]

Several important questions remain to be addressed in future studies. These include optimizing patient selection beyond TP53 wild-type status, identifying predictive biomarkers of response, elucidating mechanisms of primary and acquired resistance, and exploring rational combination strategies to enhance efficacy. [5] [7] The promising activity observed with this compound in combination with PD-1 inhibitors in other solid tumors suggests that this approach merits further investigation in ACC, particularly given the generally immunologically "cold" nature of this malignancy. [4] [5]

Future clinical trials should focus on validating the efficacy of this compound in larger, randomized studies specifically in ACC populations, exploring combination strategies with other targeted agents or immunotherapies, and investigating sequencing with standard therapies. Additionally, continued research into the molecular determinants of response and resistance will enable more precise patient selection and maximize the therapeutic potential of this novel MDM2 inhibitor in ACC and other solid tumors characterized by wild-type TP53. [7] [2]

References

Alrizomadlin malignant peripheral nerve sheath tumor MPNST

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MPNST and Therapeutic Challenges

Malignant peripheral nerve sheath tumors (MPNSTs) are rare, aggressive soft tissue sarcomas with limited treatment options and poor prognosis, representing the leading cause of mortality in neurofibromatosis type 1 (NF1) patients [1] [2]. These tumors have an incidence of approximately 1.5 cases per million per year in the general population, but NF1 patients face a lifetime risk of 8-13% [3]. The 5-year survival rate ranges from 30-60% for localized disease but drops dramatically for metastatic cases [1]. MPNSTs exhibit complex molecular pathogenesis characterized by frequent inactivation of tumor suppressor genes including NF1, CDKN2A, TP53, and components of the polycomb repressive complex 2 (PRC2) such as SUZ12 and EED [2] [4]. Despite surgical advances, systemic treatment options remain limited, with conventional anthracycline-based chemotherapy offering modest benefit [1]. This underscores the critical need for novel targeted therapies that address the specific molecular vulnerabilities of MPNST.

Alrizomadlin: Mechanism of Action and Rationale for MPNST

This compound (APG-115) is a novel, potent, small-molecule, orally bioavailable MDM2-p53 antagonist that blocks the MDM2-p53 protein-protein interaction, thereby reactivating p53-mediated apoptosis in tumor cells harboring wild-type TP53 [5] [6]. The therapeutic rationale for investigating this compound in MPNST stems from several key observations:

  • TP53 pathway dysregulation: Although TP53 mutations occur in a subset of MPNSTs, many tumors retain wild-type TP53 function that can be therapeutically targeted [4].
  • Synergistic immunomodulatory effects: Preclinical studies demonstrate that MDM2 inhibitors can shift tumor-associated macrophages from the immunosuppressive M2 phenotype to antitumor M1 polarization and enhance T-cell-mediated antitumor immunity [6].
  • Combination potential: this compound has shown synergy with PD-1/PD-L1 checkpoint inhibitors by reversing tumor immune escape mechanisms, creating a more favorable tumor microenvironment for immunotherapy [6].

Table 1: Key Characteristics of this compound (APG-115)

Parameter Description
Molecular target MDM2-p53 protein-protein interaction
Mechanism of action Reactivates p53-mediated apoptosis
Administration route Oral
Recommended phase 2 dose 150 mg once daily (2 weeks on/1 week off in 21-day cycles)
Development status Phase II clinical trials
Key combinations PD-1 inhibitors (pembrolizumab, toripalimab)

Clinical Evidence in MPNST

Efficacy Data

Recent clinical trials demonstrate promising activity of this compound in MPNST. Updated findings from a Phase II study presented at ASCO 2025 reported outcomes across multiple sarcoma subtypes [5]:

Table 2: Clinical Efficacy of this compound in MPNST from Phase II Trials

Treatment Regimen Patient Population Sample Size ORR DCR Key Responses
This compound monotherapy Advanced MPNST 5 Not reported 80% (4/5) 4 patients with stable disease
This compound + PD-1 inhibitor Advanced MPNST 2 100% (2/2) 100% (2/2) PR with PFS >60 weeks and >96 weeks

In the monotherapy cohort, 4 of 5 MPNST patients achieved stable disease, yielding a disease control rate (DCR) of 80%. Notably, in the combination cohort, two MPNST patients treated with this compound plus toripalimab (a PD-1 inhibitor) achieved confirmed partial responses with remarkably prolonged progression-free survival exceeding 60 and 96 weeks, respectively [5]. These responses are particularly significant given the historically poor outcomes in advanced MPNST and the limited efficacy of conventional therapies.

Earlier phase Ib/II data investigating this compound with pembrolizumab in MPNST patients (n=6) demonstrated an objective response rate (ORR) of 16.7% and DCR of 66.7%, providing preliminary evidence of combinatorial activity [6].

Safety Profile

Treatment with this compound, particularly in combination with PD-1 inhibitors, demonstrates a manageable safety profile. The most frequent treatment-related adverse events (AEs) include thrombocytopenia, nausea, vomiting, fatigue, and decreased appetite [5] [6]. In the ASCO 2025 data, grade 3 or higher treatment-related AEs occurred in 33.3% of patients receiving monotherapy and 44.4% of those receiving combination therapy. Treatment-related serious AEs were reported in 12.5% (monotherapy) and 29.6% (combination) of patients, with a small proportion discontinuing due to treatment-related AEs (4.2% and 3.7%, respectively) [5].

Molecular Subtypes of MPNST and Implications for Targeted Therapy

Recent multiplatform molecular profiling has revealed two distinct MPNST subgroups with unique therapeutic vulnerabilities [7]:

mpnst_subtypes MPNST MPNST G1 G1 MPNST->G1 G2 G2 MPNST->G2 SHH_pathway SHH_pathway G1->SHH_pathway PRC2_mutations PRC2_mutations G1->PRC2_mutations CIMP CIMP G1->CIMP genomic_instability genomic_instability G1->genomic_instability WNT_pathway WNT_pathway G2->WNT_pathway CDKN2A_loss CDKN2A_loss G2->CDKN2A_loss

Figure 1: Molecular classification of MPNST subtypes and their characteristic features. MPNST-G1 exhibits Sonic Hedgehog pathway activation, PRC2 mutations, CpG island methylator phenotype (CIMP), and genomic instability. MPNST-G2 shows WNT pathway activation and CDKN2A loss.

The identification of these distinct molecular subtypes has important implications for this compound development:

  • MPNST-G1: Characterized by Sonic Hedgehog (SHH) pathway activation, PRC2 mutations (SUZ12/EED), CpG island methylator phenotype (CIMP), and greater genomic instability. These tumors demonstrate significantly worse progression-free survival compared to MPNST-G2 (median PFS 0.6 vs 1.4 years) [7].
  • MPNST-G2: Defined by WNT/β-catenin/CCND1 pathway activation and fewer chromosomal alterations [7].

The differential response to this compound across these subtypes remains an active investigation area, with potential enhanced efficacy in tumors with wild-type TP53 and intact upstream signaling pathways.

Experimental Protocols

In Vitro Assessment of this compound Sensitivity

Purpose: To evaluate the cytotoxic effects of this compound on MPNST cell lines and primary cultures.

Materials:

  • MPNST cell lines (e.g., ST88-14, S462, T265) and primary patient-derived cells
  • This compound stock solution (10 mM in DMSO)
  • Cell culture reagents and appropriate media
  • Cell viability assay kits (MTT, CellTiter-Glo)
  • Apoptosis detection reagents (Annexin V/PI)
  • Western blot equipment and antibodies (p53, p21, MDM2, PARP, caspase-3)

Procedure:

  • Culture MPNST cells in appropriate conditions and plate in 96-well plates (3,000-5,000 cells/well)
  • After 24 hours, treat with this compound concentration range (0.1-50 μM) including vehicle control
  • Assess cell viability at 72h using CellTiter-Glo luminescent assay
  • Calculate IC50 values using nonlinear regression analysis
  • For apoptosis analysis, treat cells with IC50 and 2×IC50 concentrations for 24-48h
  • Harvest cells and stain with Annexin V-FITC and propidium iodide
  • Analyze by flow cytometry within 1 hour
  • Confirm mechanism via Western blot for p53 pathway activation and cleavage of PARP/caspase-3
In Vivo Efficacy Studies

Purpose: To evaluate antitumor activity of this compound alone and in combination in patient-derived xenograft (PDX) models of MPNST.

Materials:

  • Immunocompromised mice (NSG or nude strains)
  • MPNST PDX models with characterized molecular features
  • This compound for oral administration
  • PD-1 inhibitor for intraperitoneal injection
  • Calipers for tumor measurement
  • Micro-CT imaging equipment

Procedure:

  • Implant MPNST PDX fragments (~30 mm³) subcutaneously into flanks of 6-8 week old mice
  • Randomize mice into treatment groups (n=8-10) when tumors reach 150-200 mm³
  • Administer treatments:
    • Vehicle control
    • This compound (150 mg/kg) orally daily, 2 weeks on/1 week off
    • PD-1 inhibitor (10 mg/kg) intraperitoneally twice weekly
    • Combination therapy
  • Monitor tumor dimensions 2-3 times weekly using calipers
  • Calculate tumor volume: V = (length × width²)/2
  • Record body weights twice weekly to assess toxicity
  • At study endpoint, harvest tumors for immunohistochemical and molecular analysis
  • Perform statistical analysis using two-way ANOVA with post-hoc tests
Biomarker Analysis Protocol

Purpose: To identify predictive biomarkers of response to this compound in MPNST.

Materials:

  • Pre- and post-treatment tumor tissue specimens
  • DNA/RNA extraction kits
  • Next-generation sequencing platform
  • Immunohistochemistry reagents
  • Antibodies for p53, H3K27me3, PD-L1, Ki-67

Procedure:

  • Extract genomic DNA and total RNA from frozen tumor tissues
  • Perform whole exome sequencing to identify TP53 mutation status, NF1 loss, and PRC2 component mutations
  • Conduct RNA sequencing to determine molecular subgroup (MPNST-G1 vs G2)
  • Analyze PD-L1 expression by immunohistochemistry (tumor proportion score)
  • Assess H3K27me3 expression by IHC as a diagnostic marker
  • Correlate molecular features with treatment response using appropriate statistical tests
  • Validate findings in independent cohorts

Conclusion and Future Directions

The emerging clinical data for this compound in MPNST represents a promising therapeutic advance for this aggressive malignancy. The combination of MDM2 inhibition with immune checkpoint blockade has demonstrated notable efficacy in early-phase trials, including durable responses in heavily pretreated patients. Future research directions should include:

  • Biomarker-driven patient selection: Validation of TP53 status, molecular subtype, and PD-L1 expression as predictive biomarkers
  • Rational combination strategies: Evaluation of this compound with other targeted agents based on MPNST molecular vulnerabilities
  • Sequencing and resistance mechanisms: Investigation of optimal treatment sequencing and mechanisms of acquired resistance
  • Expanded clinical trials: Larger multicenter studies to confirm efficacy and establish predictive biomarkers

The integration of these research approaches will accelerate the development of effective precision medicine strategies for MPNST patients facing limited therapeutic options.

References

Clinical Application Notes: Alrizomadlin in Biliary Tract Cancer (BTC)

Author: Smolecule Technical Support Team. Date: February 2026

1. Mechanism of Action and Rationale Alrizomadlin is a novel, oral small-molecule inhibitor that targets the MDM2-p53 protein-protein interaction [1] [2]. By binding to MDM2, it disrupts the negative regulatory hold MDM2 has on the tumor suppressor p53. This leads to the stabilization and activation of wild-type p53, triggering p53-mediated pathways for cell cycle arrest and apoptosis (programmed cell death) in tumor cells [3] [2]. The rationale for combining this compound with PD-1 inhibitors like toripalimab or pembrolizumab is grounded in preclinical data suggesting that MDM2 inhibition can promote a more immunogenic tumor microenvironment, potentially reversing immunotherapy resistance and synergizing with immune checkpoint blockade [2] [4].

2. Patient Selection and Biomarker Strategy The activity of this compound is mechanistically dependent on the presence of wild-type TP53. Furthermore, MDM2 amplification, which occurs in approximately 5-8% of BTC cases, represents a key predictive biomarker for enhanced response [3] [5]. Tumor molecular profiling for TP53 mutation status and MDM2 amplification is therefore critical for patient selection. Next-generation sequencing (NGS) is the preferred methodology for comprehensive genomic profiling to identify these alterations [5].

3. Summary of Clinical Efficacy Data The following table summarizes the efficacy data for this compound in combination with toripalimab from a Phase II study, as presented at the 2025 ASCO Annual Meeting [1].

Tumor Type Regimen Evaluable Patients (n) Objective Response Rate (ORR) Disease Control Rate (DCR) Key Efficacy Outcomes
Biliary Tract Cancer (BTC) This compound + Toripalimab 6 16.7% 100% Demonstrated promising antitumor activity [1]
Liposarcoma (LPS) This compound + Toripalimab 6 16.7% 66.7% ---
MPNST This compound + Toripalimab 2* 100% (2 PR) 100% Prolonged PFS of 60+ and 96+ weeks [1]

Note: The data is based on a poster presentation at ASCO 2025. MPNST: Malignant Peripheral Nerve Sheath Tumor; PR: Partial Response; PFS: Progression-Free Survival. *The number of evaluable patients with MPNST in the combination arm was specifically mentioned as two in the ASCO abstract highlights [1].

4. Safety and Tolerability Profile this compound has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are hematological, consistent with the mechanism of MDM2 inhibition.

  • Combination Therapy (this compound 150 mg + Toripalimab): In the combination arm, 44.4% of patients experienced grade 3 or higher TRAEs, with thrombocytopenia, neutropenia, and anemia being the most frequent. Treatment-related serious adverse events (SAEs) were reported in 29.6% of patients [1].
  • Management Strategies: Proactive monitoring of blood counts is essential. Dose interruptions or reductions may be required to manage hematological toxicities [6].

Experimental Protocols

1. Clinical Dosing Protocol (Based on Phase II Trial) This protocol outlines the administration schedule used in the latest clinical trial for combination therapy [1] [2].

  • Drugs:
    • This compound: 150 mg, administered orally, once daily.
    • Toripalimab (PD-1 inhibitor): Administered per standard institutional protocol.
  • Dosing Schedule: this compound is given on a cyclical schedule: once daily for two consecutive weeks, followed by one week off, constituting one 21-day cycle. Toripalimab is typically administered intravenously on Day 1 of each cycle [2].
  • Treatment Duration: Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.
  • Dose Modifications: Dose reductions of this compound (e.g., to 100 mg) should be implemented for management of severe hematological toxicities like grade 3/4 thrombocytopenia or neutropenia [6].

2. Proposed Biomarker Testing Workflow The following diagram illustrates the recommended pathway for patient stratification.

Start Patient with Advanced BTC A Tumor Biopsy/Sample Collection Start->A B Molecular Profiling (Comprehensive NGS) A->B C Analyze for: - TP53 wild-type status - MDM2 amplification B->C D Biomarker-Positive Patient (Potential Candidate for this compound) C->D E Consider this compound-Containing Regimen D->E

Mechanism of Action and Synergy with Immunotherapy

The therapeutic effect of this compound, both as monotherapy and in combination with immunotherapy, is driven by a multi-faceted mechanism, as illustrated below.

Alri This compound (MDM2 Inhibitor) MDM2 MDM2 Protein Alri->MDM2  Inhibits p53 p53 Tumor Suppressor MDM2->p53  Normally Degrades Act p53 Activation & Stabilization p53->Act  Freed Apop Apoptosis (Cancer Cell Death) Act->Apop Immune Immunogenic Cell Death (Release of Tumor Antigens) Act->Immune Tcell Enhanced T-cell Activation & Infiltration Immune->Tcell Kill Potentiated Tumor Cell Killing Tcell->Kill PD1 PD-1 Inhibitor (Toripalimab) PD1->Kill  Prevents T-cell Exhaustion

Future Directions

The data for this compound in BTC is still early but compelling. Future work should focus on larger, randomized Phase II/III trials in biomarker-selected (MDM2-amplified, TP53 wild-type) BTC populations. Exploring combinations with other agents, such as chemotherapy or targeted therapies, based on preclinical synergy [7] is another promising avenue. The FDA has previously granted this compound Fast Track designation for melanoma, which could facilitate its development path in other indications like BTC [4].

Reference List

  • Ascentage Pharma Releases Promising Clinical Data on this compound Monotherapy and Combinations in Solid Tumors. (2025, June 2). Ascentage Pharma. Retrieved from [Link] [1]
  • Napitupulu, J. (2025, June 10). Promising Data: this compound in Solid Tumors. The Clinical Trial Vanguard. Retrieved from [Link] [8]
  • A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors. ESMO Open, 9(8), 103636. (2024). [Link] [6]
  • Combinatorial screen with apoptosis pathway targeted agents this compound, pelcitoclax, and dasminapant in multi-cell type tumor spheroids. SLAS Discov, 33, 100230. (2025). [Link] [7]
  • Efficacy and Safety of the MDM2–p53 Antagonist Brigimadlin in Patients with Advanced Biliary Tract Cancer. OncoTargets and Therapy, 17, 267–280. (2024). [Link] [3]
  • Tolcher, A. W., et al. (2021). This compound/Pembrolizumab Induce Early Efficacy in Unresectable or Metastatic Melanoma or Advanced Solid Tumors. Journal of Clinical Oncology, 39(suppl 15; abstr 2506). Summarized by OncLive. Retrieved from [Link] [2]
  • Intrahepatic cholangiocarcinoma: Insights on molecular testing, targeted therapies, and future directions from a multidisciplinary panel. (2025). Hepatology Communications, 9(7):e0743. [Link] [5]

References

What is Thrombocytopenia and Why Does it Occur with Alrizomadlin?

Author: Smolecule Technical Support Team. Date: February 2026

Thrombocytopenia is an abnormally low level of platelets in the blood, which are essential for clotting [1] [2]. In the context of Alrizomadlin therapy, this is a treatment-related adverse event (TRAE), not an autoimmune disorder like classic ITP [3] [4] [5]. The condition arises as an on-target effect because p53 activation can temporarily suppress the production of megakaryocytes, the cells in the bone marrow that create platelets [1].

Clinical Incidence and Severity with this compound

The following table summarizes the key hematological adverse events reported in clinical trials for this compound, both as a monotherapy and in combination with other agents.

Adverse Event Incidence in Monotherapy (Grade 3/4) [3] [4] Incidence with Pembrolizumab (All Grades) [5] Incidence with Carboplatin (All Grades) [6]
Thrombocytopenia 33.3% 36.9% 100%
Lymphocytopenia 33.3% Not Specified Not Specified
Neutropenia 23.8% 15.4% 75%
Anemia 23.8% 11.9% 100%

Key Clinical Findings:

  • Dose Relationship: Thrombocytopenia was identified as a dose-limiting toxicity (DLT). One patient in a 200 mg cohort experienced DLTs of thrombocytopenia and febrile neutropenia, leading to the establishment of a maximum tolerated dose (MTD) of 150 mg and a recommended Phase II dose (RP2D) of 100 mg [3] [4].
  • Outcome: This adverse event is generally manageable with dose modifications and typically resolves after stopping the drug [7].
  • Combination Therapy Risk: The risk and severity of hematological toxicities, including thrombocytopenia, are significantly increased when this compound is combined with chemotherapy agents like carboplatin [6].

Monitoring and Diagnostic Protocol

Consistent and careful monitoring is crucial for the early detection and management of thrombocytopenia.

Monitoring Parameter Frequency & Action

| Complete Blood Count (CBC) with Differential | Baseline: Before initiating treatment. During Therapy: Obtain at regular intervals throughout the treatment cycles. The specific frequency should be defined in your study protocol [8]. | | Clinical Symptoms | Educate research staff and patients to watch for and immediately report signs of bleeding, such as petechiae (small red/purple spots on skin), unusual bruising, bleeding from gums/nose, or heavier menstrual flow [8] [1] [2]. |

Diagnostic Workflow: The following diagram outlines the recommended clinical decision pathway based on platelet count, adapted from general thrombocytopenia management principles [8].

thrombocytopenia_management Thrombocytopenia Management Workflow start Check Platelet Count (Post-Baseline) decision1 Platelet Count < 100,000/μL? start->decision1 action1 Recheck CBC immediately Rule out pseudothrombocytopenia (e.g., use different anticoagulant) decision1->action1 Yes action4 Continue monitoring per protocol schedule decision1->action4 No decision2 Thrombocytopenia Confirmed? action1->decision2 action2 Consult a Hematologist Consider dose hold/modification per protocol decision2->action2 Yes decision2->action4 No decision3 Platelet Count < 30,000/μL OR Bleeding Symptoms? action2->decision3 decision3->action2 No action3 URGENT Action Contact hematologist immediately Send to emergency if severe bleeding Treatment may be required decision3->action3 Yes

Management and Dose Modification Strategies

For researchers designing clinical protocols, the following strategies are critical.

Action Implementation in a Study Protocol
Dose Modification Clearly define criteria for dose holds, reductions, or discontinuations based on platelet count thresholds and severity of symptoms. The RP2D of 100 mg every other day for 21 days of a 28-day cycle was established to improve tolerability [3] [4].
Treatment Discontinuation In clinical trials, treatment was withheld until recovery from toxicities. Permanently discontinue this compound for life-threatening bleeding or failure to recover from hematological toxicity [3] [5].
Concomitant Medication Review Avoid concomitant use of drugs that increase bleeding risk (e.g., aspirin, NSAIDs, anticoagulants) unless absolutely necessary [1].
Combination Therapy Caution Exercise extreme caution when combining this compound with other myelosuppressive agents (e.g., chemotherapy). This significantly increases the risk of severe hematological toxicity and may require more intensive monitoring and supportive care [6].

Key Considerations for Preclinical and Clinical Development

  • Patient Stratification: The antitumor activity of this compound is most promising in tumors with MDM2 amplification and wild-type TP53 [3] [4] [6]. Enriching study populations with these biomarkers may improve the therapeutic window.
  • Mechanism vs. Immune-Mediated: It is vital to distinguish this treatment-related, likely mechanism-based thrombocytopenia from immune-mediated conditions like classic ITP or Heparin-Induced Thrombocytopenia (HIT), as the underlying cause and management differ [7] [2].
  • Combination with Immunotherapy: When combining this compound with PD-1 inhibitors like pembrolizumab, the thrombocytopenia profile is consistent with monotherapy, but overall toxicity must be managed carefully [5].

References

Incidence of Grade 3/4 Neutropenia with Alrizomadlin

Author: Smolecule Technical Support Team. Date: February 2026

Regimen & Patient Group Phase Grade 3/4 TRAE (All Types) Grade 3/4 Neutropenia (Specific) Treatment-Related Serious Adverse Events (SAEs)
Alrizomadlin Monotherapy (n=24 safety-evaluable) [1] Phase 2 33.3% Information Not Specified 12.5%
This compound + Toripalimab (n=27, 150mg dose) [1] Phase 2 44.4% Information Not Specified 29.6%
This compound + Pembrolizumab (n=84 across solid tumors) [2] Phase 1/2 Reported 14.2% Reported (leading to discontinuation in some cases)

Detailed Clinical Data and Management Context

The provided data highlights that neutropenia is a known risk with this compound, but it is essential to view it in the broader context of its safety profile and the management strategies available.

  • Safety Profile Overview: In recent studies, this compound has demonstrated a manageable safety profile [1] [3]. The most common treatment-related adverse events across regimens include nausea, thrombocytopenia, vomiting, and fatigue [2]. While neutropenia does occur, it is one of several observed hematologic toxicities.
  • Comparison with Other Targeted Therapies: Neutropenia is a recognized side effect of several targeted therapies that affect cell cycle progression. For instance, the CDK4/6 inhibitors palbociclib and ribociclib also have hematologic toxicities, particularly neutropenia, as their most common adverse event [4]. This suggests that myelosuppression is a class effect for drugs targeting key cell cycle regulators, and management strategies may be similar.
  • General Management Principles for Neutropenia: Although the search results do not contain specific management protocols for this compound-induced neutropenia, standard oncology supportive care guidelines apply [5] [6].
    • Risk Stratification: Patients should be assessed for risk factors for febrile neutropenia (FN), including age, prior chemotherapy/radiation, tumor involvement in the bone marrow, and nutritional status [7] [6].
    • Prophylaxis: For patients on high-risk regimens, prophylactic administration of Granulocyte Colony-Stimulating Factor (G-CSF) is recommended to reduce the incidence and duration of neutropenia [7] [6].
    • Intervention and Monitoring: Active management involves regular monitoring of blood counts. For established febrile neutropenia, prompt intervention with empiric intravenous antibiotics is critical [5].

Experimental Monitoring and Workflow

For researchers designing preclinical or clinical studies, establishing a robust monitoring plan is crucial. The following diagram outlines a suggested workflow for observing and managing neutropenia in the context of this compound treatment.

G Start This compound Dosing Monitoring Regular CBC Monitoring (Pre-dose & Weekly) Start->Monitoring Decision ANC < 1.0 x 10⁹/L ? Monitoring->Decision Action Implement Protocol: - Dose Hold/Modification - G-CSF Support - Infection Surveillance Decision->Action Yes Continue Continue Study & Monitoring Decision->Continue No Action->Monitoring Resume after recovery

This monitoring strategy is based on general principles for managing chemotherapy-induced neutropenia (CIN) [5] [6]. The core components are:

  • Regular Blood Count Monitoring: Schedule complete blood counts (CBC) before each treatment cycle and at least weekly during therapy.
  • Action Threshold: The key decision point is when the Absolute Neutrophil Count (ANC) falls below 1.0 x 10⁹/L, which indicates grade 3 or 4 neutropenia and warrants immediate intervention.
  • Intervention Protocol: Standard interventions include holding the study drug, administering G-CSF to stimulate neutrophil production, and vigilant monitoring for signs of infection.

Key Takeaways for Professionals

  • Monitor Hematologic Parameters Closely: Given the data, rigorous monitoring of CBC, particularly ANC, is non-negotiable in trials involving this compound, especially in combination regimens.
  • Adhere to Supportive Care Guidelines: Proactively integrate established guidelines for the management of CIN and FN (e.g., from NCCN, ESMO, or CACA) into your study protocols [5] [7] [6].
  • Dose Dependency: Note that adverse events, including hematologic toxicities, may be dose-dependent. The 150 mg dose in combination with a PD-1 inhibitor showed a higher rate of SAEs, underscoring the need for careful dose selection [1].

References

Alrizomadlin dose-limiting toxicities DLT management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the identified Dose-Limiting Toxicities (DLTs) for Alrizomadlin? The most common DLTs are hematological toxicities. In a first-in-human phase I study, one patient in the 200 mg cohort experienced a DLT of thrombocytopenia and febrile neutropenia [1].

  • Q2: What is the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D)? The established Maximum Tolerated Dose (MTD) is 150 mg. The Recommended Phase II Dose (RP2D) is 100 mg, administered every other day for 21 days in a 28-day cycle [1]. This 100 mg dose is supported by more recent Phase II data as a safe and effective regimen [2].

  • Q3: How are hematological toxicities managed during treatment? Management requires proactive monitoring and dose modifications. The strategy involves scheduling complete blood counts (CBC) before each cycle and at mid-cycle (Day 14), with more frequent monitoring after observing hematological toxicities. For specific grade-based dose adjustment protocols, please refer to the management table below [1].

  • Q4: Does this compound have a different safety profile when combined with immunotherapy? The safety profile changes when combined with a PD-1 inhibitor. In a Phase II study, the combination of this compound (150 mg) with toripalimab resulted in a higher incidence of Grade ≥3 TRAEs (44.4%) and treatment-related serious adverse events (29.6%) compared to monotherapy. However, this regimen was still considered manageable and showed promising antitumor activity [2].

Clinical Dosing & Toxicity Data at a Glance

The table below summarizes key quantitative findings from clinical trials to guide your experimental design and safety monitoring.

Trial Phase Regimen MTD / RP2D Most Common Grade 3/4 TRAEs (Incidence) Key DLTs

| Phase I [1] | this compound Monotherapy | MTD: 150 mg RP2D: 100 mg | Thrombocytopenia (33.3%) Lymphocytopenia (33.3%) Neutropenia (23.8%) Anemia (23.8%) | Thrombocytopenia + Febrile Neutropenia (at 200 mg) | | Phase II [2] | this compound + Toripalimab | 150 mg (RP2D for combo) | Grade ≥3 TRAEs: 44.4% TRAEs leading to discontinuation: 3.7% | Information not specified in detail |

Toxicity Management Protocol

For a practical guide, here is the recommended workflow for monitoring and managing hematological toxicities associated with this compound, synthesized from the clinical data [1].

toxicity_management start Start this compound Treatment monitor Monitor CBC: - Pre-cycle - Day 14 of cycle start->monitor decision_grade Toxicity Grade ≥3? monitor->decision_grade action_dose Withhold Dose until Recovery to Grade ≤1 decision_grade->action_dose Yes end Continue Treatment & Monitoring decision_grade->end No decision_restart Able to recover within 14 days? action_dose->decision_restart action_resume Resume at reduced dose ( e.g., from 150mg to 100mg ) decision_restart->action_resume Yes action_discontinue Discontinue this compound decision_restart->action_discontinue No action_resume->monitor

This compound Toxicity Management Workflow

Mechanism of Action & DLT Rationale

Understanding the biological mechanism helps explain the observed toxicity profile. The following diagram illustrates how this compound targets the MDM2-p53 interaction and its downstream effects.

moa cluster_normal Normal Cell (TP53 Wild-type) cluster_cancer Tumor Cell MDM2_normal MDM2 p53_normal p53 (Active) MDM2_normal->p53_normal  Degrades p53_active p53 Stabilization & Activation MDM2_normal->p53_active p53_normal->MDM2_normal  Induces alrizo This compound (APG-115) alrizo->MDM2_normal  Inhibits p53_cancer p53 Reactivation p53_active->p53_cancer  Therapeutic Effect cell_death Cell Cycle Arrest & Apoptosis p53_cancer->cell_death

Mechanism of this compound (APG-115) Action

The dose-limiting hematological toxicities occur because this compound's mechanism of action is not exclusive to cancer cells. Healthy cells with wild-type TP53, particularly those with rapid turnover like hematopoietic stem and progenitor cells in the bone marrow, are also susceptible to p53-mediated cell cycle arrest and apoptosis when the MDM2-p53 interaction is disrupted [3] [1]. This on-target, off-tumor effect is the primary cause of thrombocytopenia, neutropenia, and anemia.

References

Alrizomadlin combination therapy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Overview

The table below summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for Alrizomadlin, both as a monotherapy and in combination with other agents [1] [2].

Regimen Patient Population Most Common Grade 3/4 TRAEs (Incidence) Other Notable TRAEs Recommended Dose
This compound Monotherapy [1] Advanced Solid Tumors (Phase I, N=21) Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%) Nausea, vomiting, fatigue 100 mg every other day for 21 days, 7 days off (28-day cycle)
This compound + Toripalimab (PD-1 Inhibitor) [2] Advanced Solid Tumors (Phase II, N=27) 44.4% experienced Grade 3 or higher TRAEs Treatment-related Serious AEs (SAEs): 29.6% 150 mg every other day (in combination)

Key Experimental Protocols from Clinical Trials

For your experimental design and troubleshooting, here are the methodologies used in key clinical studies.

  • Phase I Monotherapy Dosing Protocol [1]:

    • Regimen: this compound was administered orally within 30 minutes to 1 hour after a meal. The established schedule was once every other day for 21 days, followed by 7 days off, in a 28-day cycle.
    • DLT Evaluation: Dose-Limiting Toxicities (DLTs) were specifically evaluated during the first 28-day treatment cycle. DLTs were defined as specific events such as Grade 4 neutropenia lasting >7 days, febrile neutropenia, Grade 4 thrombocytopenia, or Grade 3 thrombocytopenia with bleeding.
    • Toxicity Management: Patients were monitored until resolution or stabilization of adverse events if they discontinued treatment due to TRAEs.
  • Phase II Combination Therapy with PD-1 Inhibitor [2] [3]:

    • Regimen: In a phase II study, this compound was combined with the PD-1 inhibitor Toripalimab. Another study used a combination with Pembrolizumab, where this compound was given at 150 mg once daily for two consecutive weeks followed by one week off in a 21-day cycle, alongside Pembrolizumab (200 mg IV on Day 1) [3].
    • Safety Assessment: Treatment was continued until disease progression, unacceptable toxicity, or patient discontinuation. Safety was assessed by monitoring AEs throughout the treatment period, coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded per NCI CTCAE criteria.

FAQ & Troubleshooting Guide

Q1: What are the most critical hematological parameters to monitor, and how should they be managed?

  • A1: The most critical parameters are platelet, neutrophil, and lymphocyte counts. Grade 3/4 hematological toxicities are common [1].
    • Monitoring: Frequent complete blood count (CBC) monitoring is essential, especially during the first treatment cycle, to detect nadirs.
    • Management: Protocols should include plans for dose delays or modifications, and supportive care such as transfusions for thrombocytopenia or anemia. Growth factor support may be considered for neutropenia.

Q2: Does the safety profile differ between monotherapy and combination with immunotherapy?

  • A2: Yes, while the profile of hematological events remains, combination therapy appears to increase the overall burden of TRAEs.
    • Incidence: The rate of Grade 3 or higher TRAEs was higher in the combination arm (44.4%) compared to monotherapy [2].
    • Seriousness: The incidence of treatment-related serious adverse events (SAEs) was also notably higher with the combination (29.6%) [2].
    • Non-Overlapping Toxicity: One study noted that AEs for this compound and Pembrolizumab did not significantly overlap, which may facilitate management [3].

Q3: Which patient populations are most suitable for therapy with this compound?

  • A3: Efficacy and a favorable risk-benefit profile are most pronounced in patients with MDM2-amplified, TP53 wild-type tumors [1] [4]. In a phase I study, patients with this biomarker profile had a disease control rate (DCR) of 100% and a significantly longer median progression-free survival (7.9 months) compared to those with mutant TP53 (2.2 months) [1]. Biomarker screening is strongly recommended for patient selection.

Mechanism of Action & Safety Management Workflow

The following diagram illustrates the drug's mechanism and the logical flow for managing associated adverse events, which can be a useful visual guide for your team.

cluster_1 Mechanism of Action cluster_2 Key Safety Considerations M2 MDM2 Protein P53 p53 Tumor Suppressor M2->P53 Normally Degrades Apoptosis Tumor Cell Apoptosis (Therapeutic Goal) P53->Apoptosis Activation AI This compound AI->M2 Inhibits Binding Hemo Hematological Toxicity (Thrombocytopenia, Neutropenia) Apoptosis->Hemo On-Target Effect on Progenitor Cells MonitorCBC Frequent CBC Monitoring Hemo->MonitorCBC GI Gastrointestinal Toxicity (Nausea, Vomiting) ManageSymptoms Administer with Food & Anti-emetics GI->ManageSymptoms Actions Dose Delay/Modification Supportive Care (Transfusions) MonitorCBC->Actions

References

optimizing Alrizomadlin dose for solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Dosing & Clinical Data Summary

Aspect Details
Recommended Phase II Dose (RP2D) 100 mg every other day for 21 days, followed by 7 days off (28-day cycle) [1] [2].
Maximum Tolerated Dose (MTD) 150 mg on the same schedule[cite:2].
Common Grade 3/4 TRAEs Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%)[cite:2].

| Preliminary Efficacy (RP2D, Phase I) | In patients with MDM2-amplified, TP53 wild-type tumors: • Overall Response Rate (ORR): 25% (2/8 patients) • Disease Control Rate (DCR): 100% (8/8 patients)[cite:2]. | | Combination Therapy Dose | 150 mg (same schedule) combined with PD-1 inhibitors (e.g., Toripalimab, Pembrolizumab)[cite:1][cite:9]. |

Key Experimental Protocols & Considerations

The data in the tables above come from specific clinical trial designs that you can use as a reference for your own experimental planning.

  • Phase I Dose-Escalation Design: The initial first-in-human trial used a classic "3 + 3" design. Alrizomadlin was administered orally within 30 minutes to 1 hour after a meal on an every-other-day schedule for 21 days, followed by a 7-day break. The maximum tolerated dose (MTD) was identified at 150 mg, while the recommended phase II dose (RP2D) was set at 100 mg due to its more favorable safety profile [1].
  • Phase II Combination Therapy: Later-phase studies investigating this compound with PD-1/PD-L1 inhibitors (like toripalimab or pembrolizumab) often use a dose of 150 mg for the combination. In these regimens, this compound is given on the same 21-days-on/7-days-off schedule, while the immunotherapy agent is administered on day 1 of the cycle [3] [4].

Troubleshooting & Key Mechanisms

  • Managing Hematological Toxicity: The most frequent dose-limiting toxicities are hematological, including thrombocytopenia, neutropenia, and anemia [1] [2]. Monitoring complete blood counts is essential, especially during the first few cycles. Dose adjustments or supportive care may be necessary.
  • Patient Selection for Efficacy: The antitumor activity of this compound is most pronounced in tumors that are MDM2-amplified and harbor wild-type TP53 [1] [5]. Prior confirmation of these biomarkers is strongly recommended for patient selection in preclinical or clinical experiments to optimize the chances of observing a response.
  • Mechanism of Action: Understanding the core mechanism is key to designing rational combination therapies. The following diagram illustrates how this compound targets the MDM2-p53 interaction.

G P53 p53 Tumor Suppressor Apoptosis Cell Cycle Arrest & Apoptosis P53->Apoptosis Activates MDM2 MDM2 Oncogene MDM2->P53 Targets for Degradation All This compound (APG-115) All->MDM2 Inhibits

References

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most common serious adverse events associated with Alrizomadlin? The most frequent Treatment-Related Serious Adverse Events (SAEs) are hematological toxicities. The table below summarizes key SAE data from recent clinical trials.

  • How does the safety profile change when this compound is combined with a PD-1 inhibitor? Combination therapy leads to a higher incidence of severe TRAEs and SAEs compared to monotherapy. The data from a 2025 ASCO presentation is summarized for comparison [1].

  • What is the recommended dose to manage toxicity? The recommended Phase II dose (RP2D) established for monotherapy is 100 mg every other day for 21 days, followed by 7 days off in a 28-day cycle [2]. Dose adjustments or interruptions may be necessary based on toxicity.

Summary of Treatment-Related Serious Adverse Events (SAEs)

Trial Phase Treatment Regimen SAE Incidence Most Common Specific SAEs Other Notable SAEs
Phase I (2024) [2] This compound Monotherapy Not explicitly stated Thrombocytopenia, Febrile Neutropenia (DLT at 200mg) [2] ---
Phase II (2025) [1] This compound Monotherapy (150mg) 12.5% (3/24 patients) Data not specified 1 patient discontinued due to TRAE [1]
Phase II (2025) [1] This compound (150mg) + Toripalimab (PD-1) 29.6% (8/27 patients) Data not specified 1 patient discontinued due to TRAE [1]

Experimental Protocols for Safety Monitoring

Protocol 1: Monitoring for Hematological Toxicity (Primary Risk)

  • Objective: To proactively identify and manage hematological SAEs, such as thrombocytopenia, neutropenia, and anemia.
  • Method:
    • Schedule: Perform complete blood counts (CBC) with differential at baseline, weekly during the first two treatment cycles, and prior to the start of each subsequent cycle [2].
    • Action Levels: Adhere to protocol-defined dose modification rules for Grade 3 or higher events based on CTCAE v4.03 [2]. For example, Grade 4 thrombocytopenia or febrile neutropenia is considered a Dose-Limiting Toxicity (DLT) [2].

Protocol 2: Dose-Limiting Toxicity (DLT) Evaluation

  • Objective: To determine the Maximum Tolerated Dose (MTD) during early-phase trials.
  • Method:
    • Evaluation Window: Monitor patients closely for DLTs during the first 28-day treatment cycle [2].
    • DLT Criteria: Pre-defined DLTs include Grade 4 neutropenia >7 days, febrile neutropenia, Grade 4 thrombocytopenia, Grade 3 thrombocytopenia with bleeding, and Grade 3/4 elevations in bilirubin/liver transaminases >7 days, among others [2].

Mechanism and Monitoring Workflow

The following diagram illustrates this compound's mechanism of action and the subsequent rationale for the essential safety monitoring protocols.

G cluster_pathway This compound Mechanism of Action cluster_monitor Critical Safety Monitoring MDM2 MDM2 Oncogene p53 p53 Tumor Suppressor MDM2->p53  Binds & Inactivates Inhib This compound (MDM2 Inhibitor) Inhib->MDM2  Inhibits p53_act p53 Pathway Activation p53->p53_act  Released & Activated CellCycle Cell Cycle Arrest p53_act->CellCycle Apop Apoptosis (Cell Death) p53_act->Apop MIC1 Plasma MIC-1 Increase (Biomarker) p53_act->MIC1 HemoTox Hematological Toxicity Apop->HemoTox  On-target effect in  bone marrow SAEs Potential Serious Adverse Events (SAEs) - Thrombocytopenia - Neutropenia - Anemia HemoTox->SAEs CBC Protocol: Regular CBC Monitoring DoseMgmt Protocol: Dose Modification/ Interruption SAEs->CBC  Managed by SAEs->DoseMgmt  Managed by

Mechanism of Action and Safety Monitoring Logic

The diagram above shows how this compound's intended mechanism of action leads to the primary safety risk. By activating p53 to induce apoptosis in tumor cells, the drug also affects rapidly dividing cells in the bone marrow, leading to hematological toxicities. This direct relationship necessitates the strict monitoring protocols outlined on the right side of the diagram [2] [3].

Key Troubleshooting & Risk Mitigation

For managing SAEs in a clinical trial setting, consider these evidence-based strategies:

  • Proactive Dose Management: The maximum tolerated dose (MTD) was established at 150 mg, with the RP2D set lower at 100 mg for the 21-days-on/7-days-off schedule [2]. Starting at the RP2D and having a clear dose modification plan for hematological toxicity is crucial.
  • Patient Selection: The risk of hematological SAEs may be influenced by patient factors. Prior therapies, baseline blood counts, and performance status should be carefully evaluated before enrollment.
  • Combination Therapy Vigilance: When combining this compound with a PD-1 inhibitor like toripalimab, anticipate a higher incidence of SAEs (29.6% in the combination group vs. 12.5% in monotherapy) [1]. Safety monitoring should be intensified in these cohorts.

References

Understanding Alrizomadlin's Mechanism & Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Alrizomadlin (APG-115) is a small-molecule inhibitor that binds to the MDM2 protein, disrupting its interaction with the tumor suppressor p53. This reactivates the p53 pathway in cancer cells with wild-type TP53, leading to cell cycle arrest and apoptosis [1] [2].

The diagram below illustrates the core mechanism of action and common resistance pathways.

G This compound This compound MDM2 MDM2 This compound->MDM2 Binds & Inhibits p53 p53 This compound->p53 Stabilizes & Activates MDM2->p53 Normally Degrades Apoptosis Apoptosis p53->Apoptosis CellCycleArrest CellCycleArrest p53->CellCycleArrest Resistance Resistance Resistance->p53 TP53 Mutation Resistance->p53 BCL-2 Mutations MCL1_BCL_xL MCL-1/BCL-xL Resistance->MCL1_BCL_xL Upregulation

Resistance can be innate or acquired. The key mechanisms identified in preclinical and clinical studies include:

  • TP53 Mutations: The presence of TP53 mutations is a primary mechanism of innate resistance, as this compound requires wild-type p53 to function [3] [4] [5].
  • Upregulation of Alternative Survival Proteins: Cancer cells can compensate by increasing levels of other anti-apoptotic proteins, such as MCL-1 and BCL-xL, to survive the reactivation of p53 [6] [4].
  • BCL-2 Mutations: In hematological cancers, specific mutations in the BCL-2 gene have been linked to resistance against venetoclax, and this resistance can be overcome by the combination of this compound with a BCL-2 inhibitor like lisaftoclax [6].

Troubleshooting Guide: Overcoming Resistance

Here are evidence-based strategies to address this compound resistance in your experimental models.

Strategy 1: Combine with BCL-2 Inhibition

This strategy is particularly relevant for hematological cancers.

  • Rationale: Preclinical studies show that this compound can downregulate MCL-1 and BCL-xL. When combined with a BCL-2 inhibitor (lisaftoclax), it synergistically triggers apoptosis, even in models with acquired resistance to BCL-2 inhibition alone [6].
  • Experimental Protocol:
    • Cell Lines/Models: Use venetoclax-sensitive and -resistant acute myeloid leukemia (AML) cell lines, or patient-derived xenograft (PDX) models. Resistance can be established through chronic drug exposure or by engineering BCL-2 mutations [6].
    • Dosing:
      • In vitro: Treat cells with a combination of this compound and lisaftoclax. Use a fixed ratio of concentrations for synergy analysis (e.g., using the Chou-Talalay method) [6].
      • In vivo (mouse models): Administer both agents orally. A representative dosing regimen from studies is shown below [6].
    • Endpoints: Assess combination index (CI) for synergy, apoptosis via caspase-3/7 activation or Annexin V staining, and tumor growth inhibition and survival in PDX models.

Table: Example In Vivo Dosing Regimen from Preclinical Studies

Agent Target Dose Frequency Route Model
This compound MDM2 100 mg/kg Twice weekly Oral gavage AML cell line-derived and patient-derived xenografts
Lisaftoclax BCL-2 100 mg/kg Once daily Oral gavage Same as above
Strategy 2: Combine with Immunotherapy

This approach aims to modulate the tumor microenvironment and is suited for solid tumors.

  • Rationale: this compound can enhance T-cell-mediated antitumor immunity and has shown clinical activity in restoring the efficacy of PD-1 blockade in patients whose tumors were resistant to prior immunotherapy [7].
  • Experimental Protocol:
    • Cell Lines/Models: Use syngeneic mouse models or PDX models with an intact immune system to study the tumor-immune interplay.
    • Dosing:
      • In vivo: A clinically relevant regimen for combination is provided below [7].
    • Endpoints: Monitor tumor volume, overall response rate, and analyze tumor-infiltrating lymphocytes (TILs) via flow cytometry. Measure cytokine levels (e.g., interferon-γ signature) in the tumor microenvironment.

Table: Clinical Dosing Regimen in Combination with Immunotherapy

Agent Dose Frequency & Cycle Route
This compound 150 mg Every other day for 21 days, then 7 days off (28-day cycle) Oral
Pembrolizumab 200 mg Day 1 of each 21-day cycle Intravenous
Strategy 3: Prioritize Patient/Model Selection

The efficacy of this compound is highly dependent on the genetic background of the tumor.

  • Rationale: Clinical trials consistently demonstrate that tumors with MDM2 amplification and wild-type *TP53* are the most responsive to this compound, both as a monotherapy and in combinations [3] [8] [5].
  • Experimental Workflow:
    • Genotypic Characterization: Before initiating experiments, confirm the TP53 status (wild-type) and MDM2 status (amplified) of your cell lines or PDX models. Methods include DNA sequencing and FISH or PCR for MDM2 amplification [3] [5].
    • Pharmacodynamic (PD) Marker: Assess the activation of the p53 pathway as a marker of target engagement. A validated method is to measure the increase in plasma Macrophage Inhibitory Cytokine-1 (MIC-1) before and after treatment, which has been correlated with p53 pathway activation in clinical trials [3] [8] [5].

Experimental Design & Best Practices

To ensure your research generates reliable and interpretable data, adhere to the following protocols and safety considerations.

Recommended In Vitro Assays
  • Cell Viability & Proliferation: Use assays like MTT or CellTiter-Glo to measure the antiproliferative effects of single agents and combinations. Calculate the Combination Index (CI) to quantify synergy [6].
  • Apoptosis Assay: Treat cells for 24-48 hours and use Annexin V/PI staining followed by flow cytometry to quantify early and late apoptosis. This is a key endpoint for demonstrating the efficacy of combination strategies [6].
  • Western Blot Analysis: Confirm the mechanism by analyzing protein lysates for key markers:
    • p53 pathway activation: Increased levels of p53 and its downstream targets (e.g., p21).
    • Apoptosis priming: Look for downregulation of MCL-1 and BCL-xL, and upregulation of pro-apoptotic Bax [6].
Safety & Toxicity Profile

Be aware of the primary toxicities associated with this compound, which are on-target and related to p53 activation in healthy tissues.

Table: Common Treatment-Related Adverse Events (TRAEs) of this compound

Adverse Event Incidence (Grade 3/4) Notes & Management
Thrombocytopenia 33.3% Most common DLT; requires regular blood monitoring [3] [5].
Lymphocytopenia 33.3% Monitor immune cell counts [3].
Neutropenia 23.8% Risk of febrile neutropenia; a known DLT [3] [5].
Anemia 23.8% Manage with supportive care [3].
GI Toxicity Mostly Grade 1/2 Nausea, vomiting, diarrhea; manageable with supportive care [7].

Conclusion and Key Takeaways

To summarize the critical points for your research:

  • Predict Resistance: Always genotype your models for TP53 status and MDM2 amplification before starting. TP53 mutation is the strongest predictor of failure.
  • Overcome Resistance Mechanistically: For hematological malignancies, combine with a BCL-2 inhibitor. For solid tumors, especially those with immunotherapy resistance, combine with a PD-1 inhibitor.
  • Monitor Efficacy and Toxicity: Use MIC-1 as a pharmacodynamic biomarker for p53 activation and closely monitor platelet counts and neutrophils in in vivo studies, as hematological toxicity is the primary dose-limiting factor.

References

Alrizomadlin vs other MDM2 inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

Feature Alrizomadlin (APG-115) Brigimadlin (BI 907828)
Latest Trial Phase Phase II (data presented at ASCO 2025) [1] Phase Ia/Ib (data published 2023-2024) [2] [3]
Administration Oral, every other day for 21 days, then 7 days off [4] Oral, once every 3 weeks or on days 1 & 8 of a 28-day cycle [2] [3]

| Key Efficacy Data | - ACC (Monotherapy): ORR 16.7%, DCR 100% (n=12) [1]

  • MPNST/BTC/LPS (Combo): ORR 16.7% in BTC & LPS, durable responses in MPNST [1]
  • LPS (Phase I): DCR 100% in MDM2-amp/TP53-wt patients (n=8) [4] | - Solid Tumors (Phase Ia): ORR 11.1%, DCR 74.1% (n=54) [3]
  • Liposarcoma: DCR 100% in WDLPS, 75% in DDLPS [3]
  • BTC (Subset): ORR 50% (6/12 patients; 2 monotherapy, 4 combo) [2] | | Common TRAEs | Thrombocytopenia, neutropenia, anemia, lymphocytopenia [4] | Nausea, vomiting, thrombocytopenia, neutropenia [3] | | Notable Grade 3/4 TRAEs | Thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), anemia (23.8%) [4] | Thrombocytopenia (25.9%), neutropenia (24.1%) [3] |

Mechanism of Action and Experimental Protocols

MDM2 inhibitors share a common core mechanism: they disrupt the interaction between the MDM2 protein and the tumor suppressor p53 protein. In many cancers, the p53 pathway is inactivated, often because MDM2 binds to p53 and promotes its degradation. By blocking this interaction with small-molecule inhibitors, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis (programmed cell death) in tumor cells [5].

The clinical trials for both inhibitors followed similar rigorous designs:

  • Trial Design: Both were open-label, Phase I dose-escalation studies for patients with advanced solid tumors that had progressed on standard treatments [4] [3].
  • Patient Selection: A key inclusion criterion was the presence of wild-type TP53 status. MDM2 amplification status was also assessed, as this is a predictive biomarker for response [4] [2].
  • Endpoints: Primary endpoints focused on safety, defining the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D). Secondary endpoints included pharmacokinetics, pharmacodynamics (such as measurement of plasma macrophage inhibitory cytokine-1/GDF15 as proof of p53 pathway activation [4] [3]), and preliminary antitumor activity using RECIST 1.1 criteria [4].
  • Dosing Regimen: The schedules were optimized to manage toxicity while maintaining efficacy. This compound uses a more frequent but lower "every other day" schedule, while brigimadlin is tested in both once-every-3-weeks and twice-a-month regimens [4] [3].

The diagram below illustrates the shared therapeutic pathway and clinical development workflow for these inhibitors.

G cluster_clinical Clinical Development Pathway MDM2 MDM2 Protein p53 Tumor Suppressor p53 MDM2->p53 Binds and Degrades p53_Active Stabilized, Active p53 p53->p53_Active Released and Stabilized Inhibitor MDM2 Inhibitor (e.g., this compound, Brigimadlin) Inhibitor->MDM2 Antagonizes Cell_Fate Cell Cycle Arrest & Apoptosis p53_Active->Cell_Fate Patient Patient with Advanced Solid Tumors Biomarker Biomarker Selection: TP53 wild-type, MDM2-amplified Patient->Biomarker Trial Phase I/II Trial: Dose Escalation & Expansion Biomarker->Trial Assessment Assessment of Safety & Efficacy Trial->Assessment

Key Insights for Researchers

  • Tumor Type Focus: The most compelling efficacy data for both compounds is in well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS), where MDM2 amplification is a defining feature [4] [3]. This compound also shows promise in adenoid cystic carcinoma (ACC) [1], while brigimadlin has demonstrated activity in biliary tract cancer (BTC) [2].
  • Combination Potential: this compound is being actively explored in combination with PD-1 inhibitors (e.g., toripalimab), with early data suggesting synergistic effects that can reverse immunotherapy resistance in some tumors [4] [1]. This represents a significant direction for the field.
  • Safety Management: Both drugs cause on-target hematological toxicities (thrombocytopenia, neutropenia). However, these are generally manageable with dose adjustments and supportive care, and they serve as a pharmacodynamic marker of p53 pathway activation [4] [3].

References

Alrizomadlin pembrolizumab vs pembrolizumab monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The fundamental difference lies in their distinct yet complementary biological targets.

Feature Alrizomadlin + Pembrolizumab Combination Pembrolizumab Monotherapy
Primary Mechanism Dual-action: MDM2-p53 inhibition + PD-1 blockade [1] [2] [3] PD-1 receptor blockade [3] [4] [5]
Key Target(s) MDM2 protein, p53 tumor suppressor, PD-1 receptor [1] [2] [3] PD-1 receptor on immune T-cells [3] [4]
Biological Effect Restores p53-mediated tumor cell apoptosis; reverses T-cell suppression; modulates tumor microenvironment (promotes M1 macrophages) [1] [6] Blocks PD-1/PD-L1 interaction, reactivating the immune system's ability to attack tumor cells [3] [4]
Therapeutic Goal Overcome resistance to immunotherapy, particularly in p53 wild-type tumors [1] [6] Enable T-cell-mediated anti-tumor immunity [3] [4]

The following diagram illustrates the synergistic mechanism of the combination therapy:

G cluster_tumor Tumor Cell Processes cluster_immune T-Cell Processes TumorCell Tumor Cell p53 p53 Tumor Suppressor TumorCell->p53 MDM2 MDM2 Protein TumorCell->MDM2 PDL1 PD-L1 Ligand TumorCell->PDL1 Apoptosis Tumor Cell Apoptosis p53->Apoptosis  Induces ImmuneResponse Active Immune Response p53->ImmuneResponse Enhances MDM2->p53 Degrades TCell T-Cell PD1 PD-1 Receptor TCell->PD1 PD1->ImmuneResponse Restores PDL1->PD1  Binds & Inactivates This compound This compound (MDM2 Inhibitor) This compound->MDM2  Inhibits Pembrolizumab Pembrolizumab (anti-PD-1) Pembrolizumab->PD1  Blocks

Clinical Efficacy and Safety Profile

Clinical data, primarily from a phase 2 study, shows the combination's potential in specific populations, notably patients who have developed resistance to prior immunotherapy.

Aspect This compound + Pembrolizumab Combination Pembrolizumab Monotherapy
Key Indications (Studied In) I-O resistant melanoma, advanced solid tumors, liposarcoma, MPNST [1] Approved for unresectable/metastatic melanoma, NSCLC, HNSCC, RCC, urothelial carcinoma, others [3] [4] [5]

| Sample Efficacy (ORR/DCR) | I-O Resistant Melanoma: ORR 24.1%, DCR 55.2% [1] Liposarcoma: DCR 81.2% [1] | 1L NSCLC (PD-L1 TPS≥50%): mOS 26.3-30.0 months [4] [7] Real-world (similar pop.): mOS 18.9-22.8 months [7] | | Notable Patient Populations | Effective in cutaneous, mucosal, and uveal melanoma subtypes resistant to anti-PD-1/L1 [1] | Best outcomes in patients with good ECOG PS (0-1) and high PD-L1 expression [8] [7] | | Common TRAEs (Any Grade) | Nausea, thrombocytopenia, vomiting, fatigue, decreased appetite [1] | Immune-mediated adverse events (any organ system), fatigue, skin rash [9] [4] | | Common Grade 3+ TRAEs | Thrombocytopenia, lymphocytopenia, neutropenia, anemia [1] [6] | Severe/fatal immune-mediated adverse reactions [3] [4] | | Recommended Phase 2 Dose (RP2D) | this compound: 150 mg orally daily (2 weeks on/1 week off); Pembrolizumab: 200 mg IV Q3W [1] | 200 mg IV every 3 weeks or 400 mg IV every 6 weeks [4] [5] |

Experimental Protocol Overview

For the key phase 2 study comparing the combination to historical pembrolizumab monotherapy data, the methodology was as follows [1]:

  • Study Design: Phase II, multi-cohort, single-arm, evaluating this compound + pembrolizumab.
  • Patient Population: Adults with unresectable/metastatic melanoma or advanced solid tumors resistant to prior immuno-oncology (I-O) drugs. Key cohorts included I-O-resistant melanoma, NSCLC, liposarcoma, and urothelial carcinoma.
  • Treatment Regimen:
    • This compound: 150 mg orally once daily for 2 consecutive weeks, followed by 1 week off, in 21-day cycles.
    • Pembrolizumab: 200 mg via intravenous (IV) infusion on Day 1 of each 21-day cycle.
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by RECIST v1.1 and iRECIST criteria.
  • Key Statistical Consideration: Efficacy was compared to historical data for pembrolizumab monotherapy in similar populations, rather than a direct head-to-head randomized control.

Key Clinical Context and Interpretation

  • Addressing Resistance: The primary clinical value of the this compound-pembrolizumab combination lies in its potential to overcome resistance to PD-1 inhibitors [1]. The response seen in I-O-resistant melanoma patients suggests a pathway to re-sensitize tumors to immunotherapy.
  • Biomarker-Driven Potential: The combination's efficacy is theoretically highest in tumors with wild-type TP53 and/or MDM2 amplification, as this is this compound's direct target [6]. Patient selection based on these biomarkers is likely crucial.
  • Safety Consideration: The combination introduces the notable side effect of myelosuppression (thrombocytopenia, neutropenia), which is characteristic of MDM2 inhibitors like this compound but not typical of pembrolizumab monotherapy [1] [6]. This requires careful patient monitoring and management.

References

Alrizomadlin clinical trial results latest 2025

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary (ASCO 2025)

Aspect Details
Study Identifier Phase II (Abstract #6102) [1]
Data Cutoff February 13, 2025 [1]
Patient Population 57 patients with advanced ACC, MPNST, LPS, BTC, and other tumors [1]
Trial Arms Alrizomadlin Monotherapy; this compound + Toripalimab (PD-1 inhibitor) [1]

| Efficacy - Monotherapy | ACC (n=12) | MPNST (n=5) | | :--- | :--- | :--- | | ORR (Objective Response Rate) | 16.7% (2 of 12 patients) | Not Reached (SD achieved) | | DCR (Disease Control Rate) | 100% | 80% (4 of 5 patients with SD) | | Efficacy - Combination Therapy | BTC (n=6) | LPS (n=6) | MPNST | | ORR | 16.7% | 16.7% | 2 patients with confirmed PR | | DCR | 100% | 66.7% | - | | Notable Outcomes | - | - | PFS of 60+ and 96+ weeks in 2 MPNST patients |

| Safety - Monotherapy (n=24) | Grade ≥3 TRAEs | 33.3% | | :--- | :--- | :--- | | Treatment-related SAEs | 12.5% (3 patients) | - | | Discontinuation due to TRAE | 1 patient | - | | Safety - Combination (n=27) | Grade ≥3 TRAEs | 44.4% (12 patients) | | Treatment-related SAEs | 29.6% (8 patients) | - | | Discontinuation due to TRAE | 1 patient | - | | Common Grade 3/4 TRAEs (from Phase I) | Thrombocytopenia, Neutropenia, Anemia, Lymphocytopenia [2] |


Mechanism of Action and Experimental Protocol

This compound is a novel, oral small-molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction. The diagram below illustrates its mechanism and the subsequent apoptotic signaling cascade.

G This compound Mechanism: MDM2 Inhibition and Apoptosis MDM2 Overexpressed MDM2 Complex MDM2-p53 Complex MDM2->Complex p53_inactive p53 (Inactive/ Degraded) p53_inactive->Complex p53_active p53 Stabilized & Activated Complex->p53_active Releases p53 This compound This compound This compound->Complex Binds MDM2 (Disrupts Interaction) p21 p21 p53_active->p21 Transactivates Bax Pro-apoptotic BAX p53_active->Bax Transactivates Puma Pro-apoptotic PUMA p53_active->Puma Transactivates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces CytoC_Release Cytochrome C Release Bax->CytoC_Release  Permeabilizes  Mitochondria Puma->CytoC_Release  Promotes Caspase9 Caspase-9 CytoC_Release->Caspase9 Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase9->Apoptosis Executes

Key Experimental & Clinical Protocols:

  • Dosing Schedule: The recommended Phase II dose is 100 mg administered orally every other day for 21 days, followed by 7 days off, constituting a 28-day cycle [2]. The drug should be taken within 30-60 minutes after a meal [2].
  • Patient Selection: Trials often enroll patients with locally advanced or metastatic solid tumors who have progressed on standard treatment or lack effective therapies. Assessment of MDM2 amplification and TP53 wild-type status is crucial for predicting response [2].
  • Efficacy Assessment: Tumor imaging scans (using RECIST 1.1 criteria) are typically performed every 8 weeks to evaluate objective response and disease progression [2].
  • Biomarker Analysis: Pharmacodynamic effects are measured by monitoring plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a biomarker indicative of p53 pathway activation [2].

Comparative Analysis with Other MDM2 Inhibitors

While no MDM2-targeting drug has reached the market yet, several are in clinical development. The table below positions this compound among other candidates, based on published data.

Inhibitor Name Highest Phase Chemical Class Reported pIC50 Key Characteristics & Status
This compound (APG-115) Phase II Spiro-oxindoles 8.42 [3] Oral; active in ACC, MPNST, LPS; combos with immunotherapy [1].
Navtemadlin Phase III Piperidine/-one 9.22 [3] -
Siremadlin Phase II Pyrroloimidazolone 9.64 [3] -
Idasanutlin Phase III Nutlins 8.22 [3] -
Brigimadlin Phase III Spiro-oxindoles 7.92 [3] -
Milademetan Phase I Spiro-oxindoles 7.75 [3] -

Interpretation of Key Findings

  • Promising Activity in Rare Tumors: The 100% disease control rate in ACC and durable responses in MPNST are significant, as these tumors have very limited treatment options [1].
  • Synergy with Immunotherapy: The rationale for combining this compound with PD-1 inhibitors like toripalimab is strong. Preclinical and clinical data suggest that MDM2 inhibition can alter the tumor immune microenvironment and may reverse resistance to checkpoint inhibitors [2].
  • Manageable Safety Profile: The most common adverse events are hematological (thrombocytopenia, neutropenia, anemia), which are on-target effects of p53 activation and are generally manageable with dose modifications [2].

The latest data supports This compound as a compelling candidate, particularly for patients with MDM2-amplified/TP53 wild-type tumors and those with rare cancers like ACC and MPNST. Its potential to synergize with immunotherapy opens a promising avenue for combination regimens.

References

Alrizomadlin objective response rate ORR solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Alrizomadlin

Tumor Type / Study Phase Regimen Objective Response Rate (ORR) Disease Control Rate (DCR) Key Efficacy Details
Adenoid Cystic Carcinoma (ACC) (Phase II) [1] Monotherapy 16.7% (2/12) 100% (12/12)
Malignant Peripheral Nerve Sheath Tumor (MPNST) (Phase II) [1] Monotherapy 80% (4/5) 4 patients achieved Stable Disease (SD).
MPNST (Phase II) [1] This compound + Toripalimab (PD-1 inhibitor) 2 patients achieved confirmed Partial Response (PR) with prolonged PFS of 60+ and 96+ weeks.
Biliary-Tract Cancer (BTC) (Phase II) [1] This compound + Toripalimab 16.7% (1/6) 100% (6/6)
Liposarcoma (LPS) (Phase II) [1] This compound + Toripalimab 16.7% (1/6) 66.7% (4/6)
Advanced Solid Tumors (Phase I) [2] [3] Monotherapy 10% (2/20) 60% (12/20) Median PFS: 6.1 months; PFS was significantly longer in TP53 wild-type vs mutant (7.9 vs 2.2 months; P<0.001).
MDM2-amplified, TP53 wild-type tumors (Phase I) [2] [3] Monotherapy 25% (2/8) 100% (8/8)
Safety Overview Regimen Most Common Grade ≥3 TRAEs Other Notable Safety Findings
Phase II Monotherapy [1] This compound monotherapy Grade ≥3 TRAEs: 33.3% (8/24 patients). Treatment-related SAEs: 12.5% (3/24). One patient discontinued due to TRAE.
Phase II Combination Therapy [1] This compound + Toripalimab Grade ≥3 TRAEs: 44.4% (12/27 patients at 150mg dose). Treatment-related SAEs: 29.6% (8/27). One patient discontinued due to TRAE.
Phase I Monotherapy [2] This compound monotherapy Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%). DLTs: Thrombocytopenia and febrile neutropenia at 200 mg. MTD: 150 mg; RP2D: 100 mg.

Experimental Methodology and Trial Design

To interpret the data above, here are the key methodologies from the cited studies.

  • Study Designs: The Phase I trial (NCT03781986) was a first-in-human, single-arm, open-label study using a "3 + 3" dose escalation design [2]. The Phase II study (NCT03611868) investigated this compound as a single agent or in combination with the PD-1 inhibitor toripalimab in patients with selected advanced solid tumors [1].
  • Dosing Regimen: In both studies, this compound was administered orally once daily every other day (q.o.d.) for 21 days, followed by 7 days off, in a 28-day cycle [1] [2]. The recommended Phase II dose (RP2D) was established as 100 mg on this schedule [2].
  • Patient Population: The trials enrolled patients with histologically confirmed, locally advanced, or metastatic solid tumors (e.g., ACC, LPS, MPNST, BTC) who had progressed on standard treatment or lacked effective therapies [1] [2]. The Phase I study highlighted that TP53 mutation status was not required for enrollment but was analyzed retrospectively [2].
  • Key Endpoints: Primary endpoints for the Phase I trial were safety, tolerability, and determination of the Maximum Tolerated Dose (MTD) and RP2D [2]. Key efficacy endpoints across studies included Objective Response Rate (ORR) and Disease Control Rate (DCR), assessed per RECIST 1.1 criteria [1] [2]. Pharmacodynamic (PD) effects were measured via plasma Macrophage Inhibitory Cytokine-1 (MIC-1) levels, a biomarker of p53 pathway activation [2].

Mechanism of Action and Rationale for Combination

This compound's mechanism and synergistic potential with immunotherapy can be visualized through its action on the p53 pathway.

The diagram illustrates the dual mechanisms of this compound:

  • Restoring p53 Function: In tumor cells with wild-type TP53, this compound binds to MDM2, disrupting its inhibitory interaction with p53. This leads to p53 protein stabilization and activation, triggering cell cycle arrest and apoptosis (programmed cell death) [2] [4].
  • Synergy with Immunotherapy: Preclinical and clinical data suggest that this compound can modulate the tumor immune microenvironment. By activating p53, it can enhance T-cell function and produce an interferon-γ signature, which may help overcome resistance to PD-1/PD-L1 checkpoint inhibitors (CPIs) [2]. This provides a strong rationale for the combination regimen with toripalimab, as reflected in the clinical data [1].

Interpretation and Research Implications

For researchers and drug development professionals, the data indicates:

  • Patient Selection is Critical: The efficacy of this compound is most pronounced in tumors with wild-type *TP53* and particularly those with MDM2 amplification [2] [3]. Biomarker-driven patient selection will be essential for future trials.
  • A Manageable Safety Profile: The primary toxicities are hematological (thrombocytopenia, neutropenia, anemia), which are on-target effects of p53 activation in the bone marrow and are generally manageable with dose modifications [1] [2].
  • Promising Combination Potential: The durable responses observed with the this compound and toripalimab combination in CPI-resistant settings, such as melanoma and MPNST, support further exploration of this strategy to overcome immunotherapy resistance [1] [2].

References

Progression-Free Survival Results and Trial Details

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase / Arm Patient Population Key PFS Finding Other Efficacy Endpoints
Phase I Monotherapy [1] [2] [3] Advanced Solid Tumors (All, N=20) Median PFS: 6.1 months (95% CI: 1.7-10.4) ORR: 10%; DCR: 60%
Phase I Monotherapy [1] [2] TP53 Wild-Type (Subgroup) Median PFS: 7.9 months -
Phase I Monotherapy [1] [2] TP53 Mutant (Subgroup) Median PFS: 2.2 months -
Phase II Combination [4] [5] MPNST (Subgroup, n=2) PFS of 60+ and 96+ weeks ORR: 100% (2 PR)

Abbreviations: CI (Confidence Interval), ORR (Objective Response Rate), DCR (Disease Control Rate), PR (Partial Response).

Experimental Protocol Overview

The data in the tables above were generated under the following key trial parameters, which are critical for researchers to interpret the results accurately [1] [2] [3]:

  • Study Design: The Phase I trial was a single-arm, open-label, first-in-human study using a "3 + 3" dose escalation design.
  • Drug Administration: Alrizomadlin was administered orally, once daily every other day (q.o.d.), for 21 consecutive days, followed by 7 days off, constituting a 28-day cycle.
  • Patient Population: Enrolled patients had histologically confirmed, locally advanced, or metastatic solid tumors that had progressed on standard treatment or for which no effective therapies existed. MDM2 amplification status was not required for enrollment but was assessed retrospectively.
  • Primary Endpoints: The primary goals were to determine the Maximum Tolerated Dose (MTD), Recommended Phase II Dose (RP2D), and safety profile. The established RP2D was 100 mg.
  • Key Secondary Endpoints: These included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity assessed per RECIST 1.1 criteria. Tumor assessment scans were performed every 8 weeks.
  • Statistical Analysis: PFS was analyzed using the Kaplan-Meier method, and comparisons between subgroups (e.g., TP53 wild-type vs. mutant) were made using the log-rank test.

Mechanism of Action: The p53 Signaling Pathway

This compound is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. The following diagram illustrates the mechanism by which it reactivates the p53 tumor suppression pathway.

G p53 p53 (Tumor Suppressor) MDM2 MDM2 (Oncogene) p53->MDM2 Stimulates Transcription p53_Active Active p53 p53->p53_Active Stabilized MDM2->p53 Targets for Degradation This compound This compound (MDM2 Inhibitor) This compound->MDM2 Binds and Inhibits CellCycle Cell Cycle Arrest Apoptosis Apoptosis (Programmed Cell Death) p53_Active->CellCycle p53_Active->Apoptosis

The diagram shows that in normal physiology, p53 activates MDM2 expression, which in turn binds to p53 and targets it for degradation, creating a negative feedback loop. In cancers with MDM2 amplification, this loop is hyperactive, leading to excessive suppression of p53. This compound binds directly to MDM2, blocking its interaction with p53. This stabilizes p53, allowing it to activate its transcriptional targets, leading to either cell cycle arrest or apoptosis (programmed cell death) [1] [6].

Interpretation and Next Steps for Researchers

The data indicates that this compound's efficacy is highly dependent on the tumor's genetic profile. The most significant PFS benefit was observed in a biomarker-selected population.

  • Predictive Biomarkers: The stark contrast in PFS between patients with TP53 wild-type (7.9 months) and TP53 mutant (2.2 months) tumors underscores that a functional p53 pathway is essential for the drug's mechanism [1] [2]. Furthermore, the 100% disease control rate in patients with MDM2 amplification and wild-type TP53 in the Phase I trial highlights this subgroup as the most promising target population [1] [3].
  • Combination Potential: The durable responses observed when this compound is combined with the PD-1 inhibitor Toripalimab in MPNST patients suggest a synergistic effect with immunotherapy [4]. This aligns with preclinical data indicating that MDM2 inhibition can enhance antitumor immunity [1].

To further contextualize this compound's potential, direct head-to-head comparisons with other MDM2 inhibitors in clinical trials are limited. A recent review noted that while several MDM2 inhibitors have shown promise preclinically, they have largely failed to demonstrate conclusive benefit in clinical trials so far, highlighting the need for better patient stratification and combination strategies [6]. The data presented here for this compound, particularly in defined subgroups, represents a step forward in this challenging field.

References

Alrizomadlin comparison venetoclax hematologic malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison

The table below compares the core features of Alrizomadlin and Venetoclax based on the available information.

Feature This compound (APG-115) Venetoclax
Primary Target MDM2-p53 protein-protein interaction [1] [2] BCL-2 protein [3] [4]
Mechanism of Action Disrupts MDM2-p53 interaction, reactivating wild-type p53 tumor suppressor function, inducing cell cycle arrest & apoptosis [1] [2] Selectively inhibits BCL-2, disrupting anti-apoptotic signals and triggering mitochondrial pathway of apoptosis [3] [4]
Key Indications (in trials) Advanced solid tumors (Adenoid Cystic Carcinoma, Malignant Peripheral Nerve Sheath Tumor, Liposarcoma, Biliary-tract cancer) [1] [2] Hematologic malignancies (CLL/SLL, AML) [3] [4]. Note: Data for Venetoclax is inferred from context on BCL-2 inhibition.
Reported Efficacy ACC Monotherapy: ORR 16.7-22.2%, DCR 100% [3] [1]. MPNST Combo Therapy: ORR 14.3% with toripalimab [3] N/A for direct comparison. Lisaftoclax, a novel BCL-2 inhibitor, showed ORR of 31.8% in Venetoclax-refractory R/R AML/MPAL patients [4].
Common Grade 3/4 AEs Thrombocytopenia, neutropenia, lymphocytopenia, anemia [2] Neutropenia, febrile neutropenia, thrombocytopenia (based on Lisaftoclax data, a related BCL-2 inhibitor) [3]
Developmental Status Clinical Phase II; first MDM2-p53 inhibitor in clinical development in China [1] [2] Approved drug; used as a benchmark in clinical trials for novel BCL-2 inhibitors like Lisaftoclax [3] [4]

Experimental Data & Clinical Protocols

Here are the methodologies from key studies cited in the search results, which provide context for the data in the table above.

  • Study on this compound in Advanced Solid Tumors [2]:

    • Phase: First-in-human Phase I trial.
    • Patient Population: Adults with histologically confirmed locally advanced or metastatic solid tumors who had progressed on standard treatment or lacked effective therapies.
    • Dosing Regimen: this compound was administered orally once daily every other day for 21 days of a 28-day cycle until disease progression or intolerable toxicity.
    • Endpoints: Primary endpoints were safety, tolerability, and determination of the Recommended Phase II Dose (RP2D). Secondary endpoints included pharmacokinetics/pharmacodynamics and preliminary antitumor activity assessed per RECIST 1.1 criteria.
  • Study on Lisaftoclax (a novel BCL-2 inhibitor) in Myeloid Malignancies [3] [4]:

    • Phase: Global, multi-center Phase 1b/2 study.
    • Patient Population: Patients with treatment-naïve or relapsed/refractory (R/R) Acute Myeloid Leukemia (AML), Mixed Phenotype Acute Leukemia (MPAL), or high-risk Myelodysplastic Syndromes (HR-MDS)/Chronic Myelomonocytic Leukemia (CMML), including prior Venetoclax-exposed patients.
    • Dosing Regimen: Lisaftoclax was administered in combination with the hypomethylating agent azacitidine.
    • Endpoints: The study evaluated the safety and efficacy of the combination. Efficacy was measured by overall response rate (ORR), which includes complete response (CR), CR with incomplete hematologic recovery (CRi), partial response (PR), and morphologic leukemia-free state (MLFS).

Visualizing the Apoptosis Pathways

The following diagram illustrates the distinct mechanisms by which this compound and BCL-2 inhibitors like Venetoclax/Lisaftoclax target the apoptosis pathway.

G cluster_path1 This compound Mechanism (MDM2-p53 Pathway) cluster_path2 BCL-2 Inhibitor Mechanism (Mitochondrial Pathway) P53 p53 Tumor Suppressor CellCycleApoptosis Cell Cycle Arrest & Apoptosis P53->CellCycleApoptosis Activates MDM2 MDM2 MDM2->P53 Binds and Degrades This compound This compound (APG-115) This compound->MDM2 Inhibits BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits CytochromeC Cytochrome C Release BAX_BAK->CytochromeC Promotes Apoptosis Apoptosis CytochromeC->Apoptosis Triggers Venetoclax Venetoclax/Lisaftoclax Venetoclax->BCL2 Inhibits

Key Differentiating Factors for R&D

For researchers and drug development professionals, the critical distinctions are:

  • Fundamental Target & Indication Focus: this compound and Venetoclax/Lisaftoclax act on completely different nodes of the apoptosis pathway. This underpins their development in different cancer types: This compound is primarily being investigated in advanced solid tumors with wild-type TP53 and/or MDM2 amplification [1] [2], while BCL-2 inhibitors are a established modality in hematologic malignancies [3] [4].
  • Potential for Combination: The distinct mechanisms suggest a strong potential for combination therapy. Preclinical evidence indicates that combining apoptosis-targeting agents (like MDM2 and BCL-2 inhibitors) can yield enhanced activity, which is a key area of combinatorial screening in oncology R&D [5].
  • Addressing Resistance: Early data for lisaftoclax (a novel BCL-2 inhibitor) shows promising activity in patients with diseases refractory to venetoclax, suggesting that next-generation inhibitors within the same class may overcome resistance mechanisms [3] [4].

References

Clinical Efficacy of Alrizomadlin in IO-Resistant Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Patient Population Study Phase / Type Regimen Overall Response Rate (ORR) Disease Control Rate (DCR) Key Findings
IO-resistant Cutaneous Melanoma [1] Phase II Alrizomadlin + Pembrolizumab 23.1% (6/26 pts: 2 CR, 4 PR) Not Reported Demonstrated efficacy in patients who progressed on prior PD-1/PD-L1 therapy.
IO-resistant Melanoma (across subtypes) [2] Phase II This compound + Pembrolizumab 24.1% (7/29 pts: 1 CR, 6 PR*) 55.2% *Included 2 unconfirmed PRs. Activity observed in cutaneous, mucosal, and uveal melanoma.
Advanced Solid Tumors (with MDM2 amp & wild-type TP53) [3] Phase I This compound Monotherapy 25% (2/8 pts) 100% (8/8 pts) Highlights the drug's mechanism; suggests biomarker for patient selection.

Experimental Protocols & Key Details

For researchers evaluating these findings, the core methodologies from the pivotal trials are outlined below.

  • Study Design: The results for IO-resistant melanoma primarily come from an open-label, multicenter Phase Ib/II study conducted in the U.S. and Australia [1] [2].
  • Patient Population: Enrolled adults with unresectable or metastatic cutaneous melanoma that had progressed on prior PD-1/PD-L1 inhibitor therapy [1].
  • Dosing Regimen:
    • This compound: 150 mg was administered orally every other day for two consecutive weeks, followed by one week off, in 21-day cycles [1]. This dose was established as the recommended Phase II dose (RP2D) [2].
    • Pembrolizumab: 200 mg was administered intravenously on Day 1 of each 21-day cycle [1].
  • Primary Endpoints: The key efficacy measures were Objective Response Rate (ORR) and Disease Control Rate (DCR), assessed using RECIST 1.1 criteria [2].

Mechanism of Action & Signaling Pathway

This compound targets a key mechanism of tumor survival. The following diagram illustrates its pathway to restoring anti-tumor activity.

architecture MDM2 MDM2 Oncogene p53 Tumor Suppressor p53 MDM2->p53 Binds and Inactivates Apoptosis Tumor Cell Apoptosis p53->Apoptosis Activates MIC1 Plasma MIC-1 ↑ p53->MIC1 Induces ImmuneMod Immense Modulation: - M2 to M1 Macrophage Shift - Enhanced T-cell Immunity p53->ImmuneMod Restores This compound This compound This compound->MDM2 Inhibits

The diagram shows how this compound disrupts the MDM2-p53 interaction. By binding to MDM2, it frees the p53 tumor suppressor protein, leading to:

  • Direct tumor cell death via apoptosis [2].
  • Biomarker production, such as increased plasma Macrophage Inhibitory Cytokine-1 (MIC-1), indicating successful p53 pathway activation [3].
  • Critical immune modulation, promoting a shift from immunosuppressive M2 to pro-inflammatory M1 macrophages in the tumor microenvironment and enhancing T-cell-mediated anti-tumor immunity [2]. This revitalizes the immune response against the tumor and is synergistic with PD-1 blockade [2].

Safety Profile

The combination of this compound and pembrolizumab was generally manageable. The most frequent treatment-related adverse events (TRAEs) of any grade included nausea (71%), vomiting (38.7%), fatigue (35.5%), and thrombocytopenia (32.3%) [1]. The most common Grade 3/4 TRAEs with this compound were hematologic, including thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [3] [4].

Comparison with Other Salvage Therapies

For context, the landscape of therapies for IO-resistant melanoma includes other investigative strategies. The table below compares this compound's performance with other emerging options, though cross-trial comparisons should be interpreted with caution.

Therapy / Modality Mechanism of Action Reported ORR in IO-Resistant Melanoma Key Context
This compound + Pembrolizumab [1] [2] MDM2-p53 inhibitor + PD-1 blockade 23.1% - 24.1% Oral + IV combination; active across melanoma subtypes.
Lifileucel (TIL therapy) [5] Adoptive cell transfer 36.4% Single-infusion, complex logístics; impressive duration of response.
Ceralasertib + Durvalumab [5] ATR kinase inhibitor + PD-L1 blockade 30% Targets DNA damage response; shows synergy in resistant disease.
Domatinostat + Pembrolizumab [5] HDAC inhibitor + PD-1 blockade 7.5% Focus on modulating tumor microenvironment.

Conclusion for Research and Development

Current evidence positions this compound as a promising candidate for overcoming IO resistance in melanoma. Its efficacy is linked to TP53 wild-type status and MDM2 amplification [3], making these potential biomarkers critical for patient selection in future trials.

The dual mechanism of action—directly inducing tumor cell apoptosis and modifying the immunosuppressive tumor microenvironment—provides a strong rationale for its combination with checkpoint inhibitors [2]. Future research directions should include larger Phase III trials and exploration of combinations with other therapeutic classes to further improve outcomes in this difficult-to-treat population.

References

Alrizomadlin liposarcoma vs other sarcomas response

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response Data for Alrizomadlin

Tumor Type / Setting Regimen Overall Response Rate (ORR) Disease Control Rate (DCR) Key Patient Selection Source (Study)
Advanced Solid Tumors This compound Monotherapy 25% (2/8 patients) [1] [2] 100% (8/8 patients) [1] [2] MDM2-amplified, TP53 wild-type Phase I Trial [1] [2]
Liposarcoma (LPS) This compound + Toripalimab (PD-1 inhibitor) 16.7% [3] 66.7% [3] Not specified Phase II (ASCO 2025) [3]
Malignant Peripheral Nerve Sheath Tumor (MPNST) This compound Monotherapy Data not available (80% DCR) [3] 80% (4/5 patients with stable disease) [3] Not specified Phase II (ASCO 2025) [3]
Malignant Peripheral Nerve Sheath Tumor (MPNST) This compound + Toripalimab Confirmed Partial Responses [3] Data not available Not specified Phase II (ASCO 2025) [3]

Key Experimental Methodologies

The data presented are derived from early-phase clinical trials with the following designs:

  • Phase I Trial (Monotherapy): This first-in-human, single-arm, open-label study used a classical "3 + 3" dose escalation design [1]. Patients had histologically confirmed advanced solid tumors that failed standard treatment. The intervention was this compound administered orally once every other day for 21 days, followed by 7 days off, in a 28-day cycle. The primary endpoints were safety, tolerability, determination of the maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D). Tumor response was assessed by investigators using RECIST 1.1 criteria every 8 weeks [1].
  • Phase II Trial (Combination Therapy): This study evaluated this compound with or without the PD-1 inhibitor toripalimab. Patients had advanced adenoid cystic carcinoma, MPNST, LPS, or other solid tumors. The intervention involved separate monotherapy and combination therapy arms. The endpoints included safety and preliminary antitumor activity, with response assessed via RECIST 1.1 [3].

Mechanism of Action and Target Biology

This compound is an oral, small-molecule inhibitor that selectively disrupts the interaction between MDM2 and the tumor suppressor protein p53. This pathway is critically important in specific sarcoma subtypes.

The diagram below illustrates the restored apoptotic pathway in MDM2-amplified, TP53 wild-type sarcomas upon this compound treatment.

G MDM2_Amp MDM2 Gene Amplification High_MDM2 High MDM2 Protein Levels MDM2_Amp->High_MDM2 p53_Bound p53 Bound & Degraded High_MDM2->p53_Bound No_Apoptosis Unchecked Tumor Cell Survival p53_Bound->No_Apoptosis This compound This compound (MDM2 Inhibitor) p53_Active p53 Stabilized & Activated This compound->p53_Active Blocks MDM2 CellCycle_Arrest Cell Cycle Arrest p53_Active->CellCycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) p53_Active->Apoptosis

This mechanism is particularly relevant in well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS), where over 90% of cases are characterized by amplification of the MDM2 gene on chromosome 12q13-15, leading to functional inactivation of wild-type p53 without the need for TP53 mutation [4] [5]. This creates a clear therapeutic window for this compound.

Interpretation and Research Implications

  • Focus on Biomarker-Driven Populations: The high response rate (25% ORR, 100% DCR) in the Phase I trial was specifically observed in patients with MDM2-amplified, TP53 wild-type tumors [1] [2]. This underscores the necessity of patient selection based on molecular profiling in future research and clinical practice.
  • Synergy with Immunotherapy: The reported activity of this compound in combination with PD-1 inhibitors in liposarcoma and MPNST is supported by preclinical evidence. Studies suggest that this compound can regulate the tumor immune microenvironment and enhance T-cell-mediated immunity, potentially overcoming resistance to checkpoint inhibitors [1] [3].
  • Histological Subtype is Key: Sarcomas are highly heterogeneous. The efficacy of a targeted therapy like this compound is intrinsically linked to the specific molecular drivers of each subtype. While DDLPS is a prime candidate due to its MDM2 amplification, other sarcomas without this alteration are less likely to respond.

References

Alrizomadlin MPNST long-term response duration

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Clinical Efficacy Data in MPNST

The table below summarizes the key efficacy data for Alrizomadlin from recent clinical trials.

Regimen Trial Phase Patient Group Objective Response Rate (ORR) Disease Control Rate (DCR) Key Long-Term Response Data
This compound + Toripalimab (PD-1 inhibitor) Phase II [1] MPNST (efficacy-evaluable, n=not fully specified) 16.7% (in combination cohort) 66.7% (in combination cohort) Two patients achieved confirmed partial response (PR) with prolonged PFS of 60+ and 96+ weeks [1]
This compound Monotherapy Phase II [1] MPNST (n=5, efficacy-evaluable) Not specified (SD achieved in 4 patients) 80% Demonstrated antitumor activity, with most patients achieving stable disease (SD) [1]
This compound + Pembrolizumab (PD-1 inhibitor) Phase II [2] MPNST (n=6) 16.7% (1 unconfirmed PR) 66.7% Early data showed intriguing anti-tumor activity in an indication not typically sensitive to PD-1 inhibition alone [2]

Experimental Methodology and Trial Design

The promising data for long-term response comes primarily from the Phase II study (NCT03611868) presented at ASCO 2025 [1]. Here are the key methodological details:

  • Study Design: A Phase II, open-label study investigating this compound as a single agent or in combination with the PD-1 inhibitor Toripalimab in patients with advanced solid tumors, including MPNST.
  • Dosing Regimen:
    • This compound Monotherapy: The recommended Phase II dose established in earlier studies is 100 mg administered orally every other day for 21 days, followed by 7 days off, in a 28-day cycle [3].
    • Combination Therapy: In the combination arm with Toripalimab, this compound was used at a 150 mg dose with the same schedule [1].
  • Primary Endpoints: The study assessed safety, tolerability, and preliminary efficacy, with key efficacy endpoints being Objective Response Rate (ORR) and Disease Control Rate (DCR) as per RECIST criteria [1].
  • Patient Population: The trial enrolled patients with various advanced solid tumors who had likely exhausted standard treatment options. The data cutoff for the latest results was February 13, 2025 [1].

Mechanism of Action and Signaling Pathway

This compound's efficacy is rooted in its targeted action on the MDM2-p53 signaling pathway, a critical regulator of apoptosis. The following diagram illustrates this mechanism and the rationale for combination therapy.

G MDM2-p53 Pathway and this compound Mechanism cluster_p53 p53 Pathway Activation cluster_mdm2 MDM2 Negative Feedback Loop cluster_combo Combination Therapy Synergy CellularStress Cellular Stress (DNA Damage, Oncogene Activation) p53_Protein p53 Protein CellularStress->p53_Protein TP53_Gene TP53 Gene (p53, Tumor Suppressor) TP53_Gene->p53_Protein MDM2_Gene MDM2 Gene (Oncogene) p53_Protein->MDM2_Gene Transactivates Apoptosis Induction of Apoptosis (Programmed Cell Death) p53_Protein->Apoptosis CellCycleArrest Cell Cycle Arrest p53_Protein->CellCycleArrest MDM2_Protein MDM2 Protein MDM2_Gene->MDM2_Protein MDM2_Protein->p53_Protein Targets for Degradation TumorSurvival Tumor Cell Survival MDM2_Protein->TumorSurvival Promotes TCellActivation Enhanced T-cell Activation and Tumor Infiltration Apoptosis->TCellActivation Exposes Tumor Antigens This compound This compound (APG-115) MDM2-p53 Inhibitor This compound->MDM2_Protein Inhibits Binding PD1_Inhibitor PD-1 Inhibitor (e.g., Toripalimab) PD1_Inhibitor->TCellActivation Blocks Inhibition ImmuneResponse Robust Anti-Tumor Immune Response TCellActivation->ImmuneResponse

The diagram shows how this compound disrupts the MDM2-p53 interaction. In many cancers, including a subset of MPNSTs, the p53 protein is inactivated by its negative regulator, MDM2. By binding to MDM2, this compound frees p53, allowing it to activate programs for cell cycle arrest and apoptosis (programmed cell death) [4] [3].

Preclinical studies indicate that this compound-induced apoptosis can help expose tumor antigens and modulate the tumor microenvironment, shifting it from immunosuppressive (M2 macrophages) to immunologically active (M1 macrophages) [2]. This creates a strong rationale for combining it with PD-1 inhibitors like Toripalimab, which work by re-activating the immune system's T-cells to attack the cancer. The synergy of these two agents is believed to underpin the durable, long-term responses observed in the clinical data [1] [3].

Interpretation and Future Directions

The data suggests that the combination of this compound with PD-1 inhibition represents a promising therapeutic strategy for MPNST.

  • Significance of Long-Term Response: The observation of patients with MPNST maintaining responses for over 60 and 96 weeks is clinically meaningful, especially considering the aggressive nature of MPNST and its poor prognosis with current therapies [1] [5].
  • Safety Profile: The combination therapy was generally manageable. In the combination arm, 44.4% of patients experienced grade 3 or higher treatment-related adverse events, with thrombocytopenia and neutropenia being common, consistent with the known profile of MDM2 inhibitors [1] [3].
  • Target Patient Population: This approach may be most effective for tumors with wild-type TP53, as the mechanism relies on functional p53. Tumors with MDM2 amplification are also particularly susceptible [3].

References

Alrizomadlin overall survival data updates

Author: Smolecule Technical Support Team. Date: February 2026

Alrizomadlin Clinical Data Summary

Trial Phase / Type Patient Population Treatment Regimen Key Efficacy Results Common Grade ≥3 TRAEs
Phase II (ASCO 2025) [1] Advanced ACC (n=12, efficacy-evaluable) This compound Monotherapy ORR: 16.7%, DCR: 100% [1] Thrombocytopenia (33.3%) [1]
Phase II (ASCO 2025) [1] Advanced MPNST (n=5, efficacy-evaluable) This compound Monotherapy DCR: 80% (4 patients with stable disease) [1] Information not specified for this cohort

| Phase II (ASCO 2025) [1] | BTC (n=6), LPS (n=6), MPNST (n=2) | this compound + PD-1 inhibitor (Toripalimab) | BTC: ORR 16.7%, DCR 100% LPS: ORR 16.7%, DCR 66.7% MPNST: 2 patients with prolonged PR (PFS 60+/96+ weeks) [1] | Thrombocytopenia, Neutropenia (44.4% in safety-evaluable patients at 150mg) [1] | | Phase I (First-in-Human) [2] [3] | Advanced Solid Tumors (n=20, efficacy-evaluable) | this compound Monotherapy | ORR: 10%, DCR: 60% Median PFS: 6.1 months In MDM2-amplified/TP53 wild-type: ORR 25%, DCR 100% [2] [3] | Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%) [2] |

Experimental Protocols & Key Findings

For the integrity of your guide, here are the methodologies and key scientific findings from the cited studies.

  • Phase II Study (NCT03611868, data presented at ASCO 2025) [1]:

    • Methodology: This Phase II study investigated this compound as a monotherapy and in combination with the PD-1 inhibitor toripalimab in patients with advanced solid tumors, including adenoid cystic carcinoma (ACC), malignant peripheral nerve sheath tumor (MPNST), liposarcoma (LPS), and biliary-tract cancer (BTC). The data cutoff was February 13, 2025.
    • Key Finding: The combination therapy demonstrated synergistic potential, with two MPNST patients achieving long-term partial responses lasting over 60 and 96 weeks, suggesting a promising approach for immuno-oncology combinations [1].
  • Phase I Study (CTR20170975, published 2024) [2] [3]:

    • Methodology: This first-in-human, single-arm, open-label phase I study used a "3 + 3" dose escalation design. This compound was administered orally every other day for 21 days in a 28-day cycle. The primary endpoints were safety, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).
    • Key Finding: Efficacy was strongly linked to molecular markers. The median PFS was significantly longer in patients with wild-type TP53 compared to those with mutant TP53 (7.9 months vs. 2.2 months). The RP2D was established at 100 mg [2] [3].

Mechanism of Action

This compound is a novel, oral small-molecule inhibitor that selectively targets the interaction between MDM2 and the tumor suppressor protein p53. The following diagram illustrates its mechanism of action.

G MDM2 MDM2 p53 p53 MDM2->p53  Inhibits & Degrades Apoptosis Apoptosis p53->Apoptosis Activates This compound This compound This compound->MDM2  Binds & Blocks

Interpretation & Future Data

  • Current Evidence Gap: The promising ORR, DCR, and PFS data from early-phase trials establish a strong foundation for this compound's antitumor activity, particularly in MDM2-amplified tumors. However, mature overall survival data are not yet available and are critical for fully evaluating its clinical benefit against existing standards of care.
  • Where to Find Future Updates: Mature survival data will likely come from later-phase trials. You can monitor ongoing clinical developments through:
    • ClinicalTrials.gov: Search for identifiers like NCT03611868 (Phase II combination therapy) and POLARIS-2 (a mentioned global Phase III trial for another asset, indicating the company's progression to late-stage studies) [1].
    • Major Oncology Conferences: Future presentations at ASCO or ESMO (European Society for Medical Oncology) often feature updated survival analyses from ongoing trials.

References

Alrizomadlin synergistic effects immunotherapy combinations

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for Alrizomadlin

The following tables summarize the efficacy and safety data from a Phase II study of this compound in patients with advanced solid tumors, based on the latest results released at ASCO 2025 [1].

Table 1: Efficacy Data from Phase II Study (Data Cutoff: Feb 13, 2025)

Therapy Regimen Cancer Type Patient Number (Efficacy-evaluable) Objective Response Rate (ORR) Disease Control Rate (DCR) Key Responses
This compound Monotherapy Advanced Adenoid Cystic Carcinoma (ACC) 12 16.7% 100% -
Malignant Peripheral Nerve Sheath Tumor (MPNST) 5 - 80% 4 patients with Stable Disease (SD)
This compound + Toripalimab (PD-1 inhibitor) Biliary-Tract Cancer (BTC) 6 16.7% 100% -
Liposarcoma (LPS) 6 16.7% 66.7% -
MPNST 2 Confirmed Partial Response (PR) in both patients - Progression-Free Survival (PFS) of 60+ and 96+ weeks

Table 2: Safety Profile Summary

Therapy Regimen Patient Number (Safety-evaluable) Grade 3 or Higher Treatment-Related Adverse Events (TRAEs) Treatment-Related Serious Adverse Events (SAEs) Discontinuation due to TRAEs
This compound Monotherapy 24 33.3% 12.5% (3 patients) 1 patient
This compound + Toripalimab 27 44.4% 29.6% (8 patients) 1 patient

Experimental Protocol & Mechanistic Insights

To help you evaluate the experimental evidence, here is a summary of the trial design and the proposed biological mechanism behind the synergy.

Experimental Protocol

The data presented is from a Phase II, open-label study [1].

  • Patient Population: The study enrolled 57 patients with advanced ACC, MPNST, LPS, BTC, and other solid tumors. Many had limited effective treatment options [1].
  • Dosing Regimen:
    • Monotherapy Arm: this compound was administered orally.
    • Combination Arm: this compound was combined with the PD-1 inhibitor Toripalimab.
  • Primary Endpoints: The study evaluated Objective Response Rate (ORR) and Disease Control Rate (DCR) assessed per RECIST v1.1 criteria, as well as safety [1].
Mechanism of Action and Synergy

This compound is a novel, oral MDM2-p53 inhibitor. It works by blocking the MDM2-p53 protein-protein interaction, which reactivates the tumor-suppressor function of p53, leading to apoptosis (programmed cell death) in tumor cells with wild-type TP53 [1] [2].

Preclinical studies suggest its synergy with PD-1/PD-L1 inhibitors occurs through a multi-faceted mechanism, which can be visualized below.

G Start MDM2-p53 Inhibition (this compound) A Reactivate p53 Tumor Suppressor Start->A B Induce Tumor Cell Apoptosis A->B D Shift M2 Macrophages to M1 Phenotype A->D Immunomodulatory Effect C Release Tumor Antigens B->C E Promote T-cell Activation and Infiltration C->E Enhanced Antigen Presentation D->E Favorable Tumor Microenvironment G Reverse T-cell Exhaustion and Enhance Anti-tumor Immunity E->G F PD-1/PD-L1 Blockade (e.g., Toripalimab) F->G Outcome Synergistic Anti-Tumor Response G->Outcome

Interpretation and Context for Researchers

The data indicates that this compound, both alone and combined with immunotherapy, represents a promising strategy for difficult-to-treat cancers.

  • Promising Activity in Rare Tumors: The 100% DCR in ACC and durable responses in MPNST are particularly notable given the lack of effective treatments for these malignancies [1].
  • Overcoming Resistance: The observed clinical activity in patients with tumors resistant to prior immuno-oncology drugs suggests that targeting the MDM2-p53 pathway may help overcome resistance to checkpoint inhibitors [2].
  • Manageable Safety: The toxicity profile was considered manageable, with thrombocytopenia, nausea, and vomiting being common adverse events. This is consistent with the known profile of MDM2 inhibitors [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

641.2223403 Da

Monoisotopic Mass

641.2223403 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15QAU0SI9J

Dates

Last modified: 08-15-2023
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development

Explore Compound Types